Egfr-IN-79
Description
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Properties
Molecular Formula |
C23H16ClN3O3 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
4-chloro-2-[3-[(E)-2-(3-nitrophenyl)ethenyl]-1-phenylpyrazol-5-yl]phenol |
InChI |
InChI=1S/C23H16ClN3O3/c24-17-10-12-23(28)21(14-17)22-15-18(25-26(22)19-6-2-1-3-7-19)11-9-16-5-4-8-20(13-16)27(29)30/h1-15,28H/b11-9+ |
InChI Key |
UJJZXPWQJRLHCP-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of Egfr-IN-79: A Search for a Novel Kinase Inhibitor
A comprehensive search for the discovery and synthesis of a molecule designated "Egfr-IN-79" has yielded no specific publicly available data, suggesting this compound may be a novel agent not yet widely disclosed in scientific literature or public databases. While the name suggests a targeted inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein implicated in various cancers, the absence of "this compound" in prominent research articles, patents, and chemical databases indicates its potential status as an early-stage, proprietary, or internally coded compound.
For researchers, scientists, and drug development professionals, the emergence of a new EGFR inhibitor is a significant event. EGFR has been a pivotal target in oncology for decades, with numerous approved drugs effectively treating specific cancer types. The continuous search for new inhibitors is driven by the need to overcome acquired resistance to existing therapies and to develop agents with improved selectivity and safety profiles.
While specific details on this compound remain elusive, we can provide a foundational understanding of the discovery and synthesis process for typical EGFR inhibitors, which would likely parallel the development of this specific molecule.
The EGFR Signaling Pathway: A Prime Target in Cancer Therapy
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding to its ligands, such as epidermal growth factor (EGF), the receptor dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cancer cell progression.[1][2]
Caption: Simplified EGFR signaling pathway highlighting the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades.
A Hypothetical Workflow for the Discovery of an EGFR Inhibitor
The discovery of a novel EGFR inhibitor like "this compound" would typically follow a structured and iterative process, beginning with target validation and culminating in preclinical and clinical development.
Caption: A typical workflow for the discovery and development of a targeted therapeutic agent.
General Experimental Protocols in EGFR Inhibitor Discovery
While the specific protocols for this compound are not available, the following are standard methodologies employed in the characterization of EGFR inhibitors.
Table 1: Representative Quantitative Data for a Hypothetical EGFR Inhibitor
| Parameter | Value | Description |
| IC50 (EGFRWT) | 10 nM | Concentration of the inhibitor required to reduce the activity of wild-type EGFR by 50%. |
| IC50 (EGFRT790M) | 50 nM | Concentration of the inhibitor required to reduce the activity of the T790M mutant EGFR by 50%. This mutation is a common mechanism of resistance to first-generation EGFR inhibitors. |
| Cellular IC50 (A549) | 100 nM | Concentration of the inhibitor required to inhibit the growth of A549 lung cancer cells (EGFR wild-type) by 50%. |
| Selectivity Index | >100 | Ratio of IC50 for a panel of related kinases versus the target kinase (EGFR). A higher value indicates greater selectivity. |
| In vivo Tumor Growth Inhibition | 60% at 10 mg/kg | Percentage reduction in tumor volume in a mouse xenograft model at a specific dose. |
Detailed Methodologies
1. Kinase Inhibition Assay (IC50 Determination)
-
Principle: To measure the in vitro potency of the inhibitor against the target kinase.
-
Protocol:
-
Recombinant human EGFR kinase domain (wild-type or mutant) is incubated with the test compound (e.g., this compound) at varying concentrations in a kinase assay buffer.
-
A substrate peptide and ATP (often radiolabeled or coupled to a reporter system) are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as filter binding assays for radiolabeled ATP, or luminescence/fluorescence-based assays (e.g., ADP-Glo™, HTRF®).
-
The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay (Cellular IC50 Determination)
-
Principle: To assess the effect of the inhibitor on the growth of cancer cell lines.
-
Protocol:
-
Cancer cells (e.g., A549, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.
-
The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
-
The cellular IC50 value is determined from the dose-response curve.
-
3. Western Blot Analysis for Target Engagement
-
Principle: To confirm that the inhibitor is hitting its intended target within the cell and inhibiting downstream signaling.
-
Protocol:
-
Cancer cells are treated with the inhibitor at various concentrations for a specific duration.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, etc.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the levels of p-EGFR and p-ERK with increasing inhibitor concentration indicates target engagement and pathway inhibition.
-
The Path Forward
The quest for novel EGFR inhibitors is a dynamic field. While "this compound" remains an unknown entity in the public domain, its discovery and synthesis would undoubtedly follow established principles of medicinal chemistry and pharmacology. The detailed characterization of its biochemical and cellular activity, selectivity, and in vivo efficacy would be paramount to its potential development as a therapeutic agent. Researchers and professionals in the field are encouraged to monitor scientific publications and conference proceedings for the potential disclosure of this and other emerging targeted therapies. Should further information or an alternative identifier for this molecule become available, a more detailed and specific technical guide can be developed.
References
In-Depth Technical Guide: Target Specificity and Selectivity of EGFR-IN-79
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-79. This document details the quantitative inhibitory activity of the compound, outlines relevant experimental protocols, and visualizes key biological and experimental processes. This compound, identified by its CAS number 879127-07-8 and chemical name N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-cyclopropanecarboxamide, is a potent and highly selective ATP-competitive inhibitor of EGFR.
Quantitative Inhibitor Activity
The inhibitory potency of this compound has been evaluated against wild-type EGFR and clinically relevant mutant forms, as well as a broader panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: IC50 Values for this compound Against EGFR and its Mutants
| Target Kinase | IC50 (nM) |
| EGFR (wild-type) | 21[1][2][3] |
| EGFR (L858R mutant) | 63[1][2] |
| EGFR (L861Q mutant) | 4[1][2] |
Table 2: Selectivity Profile of this compound Against Other Kinases
| Off-Target Kinase | Inhibition Data |
| erbB4/Her4 | IC50 = 7.64 µM[1] |
| Panel of 55 other kinases | IC50 > 10 µM[2] |
| MRCKα | 22% inhibition (compared to >94% for EGFR)[4][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for biochemical kinase assays and cellular autophosphorylation assays.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.
-
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, combine the kinase, peptide substrate, and kinase buffer.
-
Add the diluted inhibitor or DMSO (for control wells).
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular EGFR Autophosphorylation Assay (Representative Protocol)
This protocol describes a method to assess the ability of an inhibitor to block EGFR activation in a cellular context.
-
Materials:
-
U-2 OS (human osteosarcoma) cells or other suitable cell line expressing EGFR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Recombinant human EGF (Epidermal Growth Factor).
-
This compound (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Seed U-2 OS cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a final concentration of 100 ng/mL EGF for a short period (e.g., 10-15 minutes) at 37°C.
-
Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of EGFR autophosphorylation. One study showed that this compound completely blocks EGF-induced EGFR autophosphorylation in U-2OS cells at a concentration of 10 µM[1].
-
Visualizations
The following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
References
Egfr-IN-79: A Technical Guide to its In Vitro Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-79, also identified as compound 21, is a novel phenylpyrazole-styryl hybrid molecule that has demonstrated significant in vitro anti-cancer activity. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its effects in cancer cell lines. The primary focus of this document is on the bladder cancer cell line EJ28, against which this compound has shown potent activity. The compound is characterized by its dual functional ability to induce both apoptosis and autophagy through modulation of the EGFR/AKT/mTOR signaling pathway. All data and protocols presented herein are synthesized from the seminal study by Leong SW, et al., published in the European Journal of Medicinal Chemistry in 2023.
In Vitro Efficacy: Cytotoxicity Profile
This compound exhibits potent cytotoxic effects against the human bladder cancer cell line EJ28. The efficacy is quantified by its half-maximal inhibitory concentration (IC50), which is a critical measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| EJ28 | Bladder Cancer | 2.8 | [1] |
Mechanism of Action: Dual Induction of Apoptosis and Autophagy
This compound employs a multi-faceted approach to induce cancer cell death, simultaneously activating two distinct cellular pathways: apoptosis and autophagy. This dual mechanism is significant as it may offer a strategy to overcome resistance to therapies that target only a single cell death pathway. The underlying molecular mechanism involves the inhibition of the EGFR/AKT/mTOR signaling cascade.
Signaling Pathway
This compound targets the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation. By inhibiting EGFR, the compound disrupts the downstream PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. This inhibition leads to the induction of both apoptotic and autophagic cell death.
Caption: this compound inhibits EGFR, leading to the suppression of the pro-survival PI3K/AKT/mTOR pathway, which in turn relieves the inhibition of autophagy and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the in vitro efficacy of this compound.
Cell Culture
-
Cell Line: EJ28 (human bladder cancer)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTS Assay)
This assay is used to assess the effect of this compound on cell viability.
Caption: Workflow for determining the IC50 of this compound using the MTS assay.
-
Procedure:
-
EJ28 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO).
-
After a 48-hour incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
The plates were incubated for an additional 1-4 hours at 37°C.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value was calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
EJ28 cells were treated with this compound at its IC50 concentration (2.8 µM) for 24 hours.
-
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) was quantified.
-
Autophagy and Signaling Pathway Analysis (Western Blotting)
Western blotting was used to determine the expression levels of key proteins involved in the EGFR/AKT/mTOR pathway and autophagy.
-
Procedure:
-
EJ28 cells were treated with this compound (2.8 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-mTOR, mTOR, LC3B, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the relative protein expression levels, with β-actin serving as a loading control.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined in vitro efficacy against bladder cancer cells. Its unique dual mechanism of inducing both apoptosis and autophagy via inhibition of the EGFR/AKT/mTOR pathway warrants further investigation. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to replicate or build upon these findings in the pursuit of novel cancer therapeutics.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Pyrimidine-Based Irreversible EGFR Inhibitors Targeting the T790M Mutation
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) kinase domain is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This has driven the development of third-generation, irreversible inhibitors specifically designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR to minimize toxicity. This guide provides a detailed examination of the structure-activity relationships (SAR) of this class of inhibitors, using the FDA-approved drug Osimertinib (AZD9291) as a primary exemplar. The principles and data presented are broadly applicable to the core pyrimidine scaffold that defines this important class of anticancer agents.
The EGFR Signaling Pathway and the T790M Challenge
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In certain cancers, activating mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. The T790M mutation, a substitution of threonine with methionine at position 790, enhances the receptor's ATP affinity, reducing the efficacy of ATP-competitive inhibitors.[1]
References
Egfr-IN-79: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-79, also identified as compound 21, is a novel phenylpyrazole-styryl hybrid compound demonstrating significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its mechanism of action involving the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The information is compiled from the primary scientific literature to support further research and development of this compound.
Introduction
This compound is a synthetic small molecule designed to target the EGFR signaling pathway, which is frequently dysregulated in various human cancers. Its unique chemical structure as a phenylpyrazole-styryl hybrid confers upon it dual functionalities of inducing both apoptosis and autophagy in cancer cells. This document serves as a technical resource, consolidating the known scientific data on this compound to facilitate its evaluation and potential advancement as a therapeutic candidate.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of cancer cell proliferation through the modulation of the EGFR/AKT/mTOR signaling cascade.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against bladder cancer cells. The half-maximal inhibitory concentration (IC50) has been determined in the EJ28 human bladder carcinoma cell line.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| EJ28 | Bladder Carcinoma | 2.8 | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism involving the induction of both apoptosis and autophagy.[1] This is mediated by its interaction with the EGFR signaling pathway.
This compound targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade. One of the key pathways activated by EGFR is the PI3K/AKT/mTOR pathway. This pathway is central to regulating cell cycle progression, metabolism, and protein synthesis. By inhibiting EGFR, this compound disrupts this signaling cascade, leading to decreased cell proliferation and survival.
Inhibition of the EGFR/AKT/mTOR pathway by this compound leads to two distinct cellular outcomes: apoptosis (programmed cell death) and autophagy (a cellular recycling process). The induction of both processes contributes to the potent anti-cancer activity of the compound.
Pharmacokinetics
Currently, there is no publicly available quantitative data on the pharmacokinetics of this compound in preclinical animal models or humans. Parameters such as Cmax, Tmax, half-life, and AUC have not been reported in the primary literature.
In Vivo Studies
While detailed pharmacokinetic data is lacking, preliminary in vivo safety has been assessed in a zebrafish model.
Zebrafish Safety Profile
This compound has been reported to have a good safety profile in a zebrafish-based model, suggesting potential for acceptable tolerability in more complex organisms.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are described in the primary publication by Leong SW, et al. (2023). Researchers are directed to this source for comprehensive methodologies. The following provides a general overview of the types of experiments conducted.
Cell Viability Assay
The anti-proliferative activity of this compound was determined using a standard cell viability assay, likely the MTT or a similar colorimetric assay.
-
Cell Seeding: EJ28 cells were seeded in 96-well plates at a specified density.
-
Compound Treatment: Cells were treated with various concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT is added, which is converted to a colored formazan product by viable cells. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
IC50 Calculation: The IC50 value was calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting was used to assess the effect of this compound on the protein expression and phosphorylation status of key components of the EGFR/AKT/mTOR pathway.
-
Cell Lysis: Treated and untreated cells were lysed to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate was determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, mTOR, and other relevant proteins. This was followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.
Apoptosis and Autophagy Assays
Various assays were likely employed to confirm the induction of apoptosis and autophagy.
-
Apoptosis Assays: Methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays for caspase activation (e.g., caspase-3/7 activity assay) would be appropriate.
-
Autophagy Assays: The formation of autophagosomes could be monitored by observing the localization of a fluorescently tagged LC3 protein using fluorescence microscopy. Western blotting for the conversion of LC3-I to LC3-II is another standard method.
In Vivo Zebrafish Toxicity Assay
The safety profile was likely assessed by exposing zebrafish embryos or larvae to different concentrations of this compound and monitoring for developmental toxicity, mortality, and any morphological abnormalities over a specific period.
Conclusion
This compound is a promising preclinical anti-cancer compound with a defined mechanism of action targeting the EGFR/AKT/mTOR pathway and inducing both apoptosis and autophagy. The available data demonstrates its potency in bladder cancer cells and a favorable preliminary safety profile. However, a significant data gap exists regarding its pharmacokinetic properties. Further in-depth studies are warranted to fully characterize its pharmacokinetic profile, expand the assessment of its efficacy across a broader range of cancer types, and to conduct more extensive in vivo efficacy and toxicology studies in mammalian models to support its potential clinical translation.
References
An In-depth Technical Guide to the Interaction of Covalent Inhibitors with EGFR Mutations, Featuring WZ4002 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between epidermal growth factor receptor (EGFR) mutations and a representative covalent inhibitor, WZ4002. The document details the inhibitory activity of WZ4002 against wild-type and various mutant forms of EGFR, provides in-depth experimental methodologies for key assays, and visualizes critical signaling pathways and experimental workflows.
Introduction to EGFR and Covalent Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[2] While first-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.[2]
Covalent inhibitors represent a key strategy to overcome TKI resistance. These inhibitors form a permanent, covalent bond with a specific amino acid residue within the ATP-binding site of the kinase, leading to irreversible inhibition.[2] WZ4002 is a potent, mutant-selective, irreversible EGFR inhibitor that demonstrates significant activity against EGFR harboring the T790M resistance mutation, while showing less activity against wild-type (WT) EGFR.[2] This selectivity profile makes it an important tool for studying EGFR-driven cancers and a valuable lead compound in the development of next-generation therapeutics.
Quantitative Analysis of WZ4002 Inhibition
The inhibitory activity of WZ4002 has been extensively characterized against various EGFR genotypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from both enzymatic and cell-based assays.
Table 1: In Vitro Kinase Inhibition of EGFR Genotypes by WZ4002
| EGFR Genotype | IC50 (nM) | Assay Type | Reference |
| L858R | 2 | BaF3 cell line | [1][3] |
| L858R/T790M | 8 | BaF3 cell line | [1][3] |
| delE746_A750 | 3 | BaF3 cell line | [3] |
| delE746_A750/T790M | 2 | BaF3 cell line | [3] |
| Wild-Type | >320 | BaF3 cell line | [2] |
Table 2: Cellular Proliferation Inhibition (IC50) of WZ4002 in NSCLC Cell Lines
| Cell Line | EGFR Genotype | IC50 (nM) | Assay Type | Reference |
| NCI-H1975 | L858R/T790M | 47 | MTS Assay | [4] |
| PC-9 | delE746_A750 | 7 | MTS Assay | [2] |
| PC-9 GR | delE746_A750/T790M | 6 | MTS Assay | [2] |
| A549 | Wild-Type | 3354 | MTT Assay | [3] |
| 16HBE14o- | Wild-Type | 811 | MTT Assay | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of WZ4002 with EGFR.
In Vitro EGFR Kinase Assay
This protocol describes a continuous-read kinase assay to determine the inherent potency of inhibitors against different EGFR enzyme isoforms.[1]
Materials:
-
Recombinant EGFR enzymes (e.g., EGFR-WT, EGFR-T790M/L858R)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
10X Kinase Reaction Buffer (200 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol)
-
100 mM DTT
-
Test inhibitor (e.g., WZ4002) dissolved in 50% DMSO
-
384-well, white, non-binding surface microtiter plates
-
Plate reader capable of measuring fluorescence at λex360/λem485
Procedure:
-
Prepare a 1X kinase reaction buffer by diluting the 10X stock and adding DTT to a final concentration of 0.2 mM.
-
Prepare 10X stocks of the EGFR enzyme, 1.13X ATP, and Y12-Sox peptide substrate in the 1X kinase reaction buffer.
-
Serially dilute the test inhibitor in 50% DMSO.
-
In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or 50% DMSO (for control wells).
-
Add 5 µL of the 10X EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.
-
Prepare the ATP/Y12-Sox peptide substrate mix.
-
Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.
-
Immediately begin monitoring the reaction in a plate reader at λex360/λem485, taking readings every 71 seconds for 30-120 minutes.
-
Analyze the progress curves to determine the initial velocity of the reaction.
-
Plot the initial velocity against the inhibitor concentration and use a variable slope model to calculate the IC50 value.
Cell-Based Proliferation (MTS) Assay
This protocol details the use of the MTS assay to determine the effect of an inhibitor on the proliferation of NSCLC cell lines.[5]
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium
-
Test inhibitor (e.g., WZ4002) dissolved in DMSO
-
96-well tissue culture plates
-
MTS reagent (containing PES)
-
Microplate spectrophotometer
Procedure:
-
Seed the NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of EGFR signaling and the experimental processes described.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Workflow for determining the IC50 of WZ4002 using an MTS assay.
Caption: Interaction of WZ4002 with wild-type and mutant EGFR.
References
- 1. rsc.org [rsc.org]
- 2. promega.com.cn [promega.com.cn]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Egfr-IN-79: A Technical Overview of its Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-79 (also referred to as compound 21) is a novel, dual-functional phenylpyrazole-styryl hybrid compound identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with significant antitumor properties.[1] This technical guide provides a comprehensive overview of the available data on the cellular mechanisms of this compound, with a focus on its effects on cancer cells. While specific quantitative data on its cellular uptake and distribution are not yet publicly available, this document consolidates the current understanding of its mode of action and provides generalized experimental protocols relevant to its study.
Core Cellular Effects and Mechanism of Action
This compound has been shown to induce cell death in bladder cancer cells through a dual mechanism involving the induction of both apoptosis and autophagy.[1] Notably, the apoptotic pathway initiated by this compound is independent of Reactive Oxygen Species (ROS) generation.[1] The compound's activity is mediated through the inhibition of the EGFR/AKT/mTOR signaling pathway.[1] Furthermore, this compound demonstrates efficacy in complex three-dimensional cell culture models, inducing cell death in both the rapidly dividing and the more dormant, quiescent zones of EJ28 bladder cancer spheroids.[1] Preclinical safety studies using a zebrafish model have indicated a favorable safety profile for the compound.[1]
Summary of Preclinical Findings
The following table summarizes the key experimental findings for this compound based on the available literature.
| Finding | Experimental System | Key Result | Reference |
| Antitumor Activity | Bladder Cancer Cells | Induction of cell death | [1] |
| Apoptosis Induction | Bladder Cancer Cells | ROS-independent apoptosis | [1] |
| Autophagy Induction | Bladder Cancer Cells | Mediated by EGFR/AKT/mTOR pathway inhibition | [1] |
| Efficacy in 3D Models | EJ28 Spheroids | Induces cell death in proliferating and quiescent zones | [1] |
| In Vivo Safety | Zebrafish Model | Exhibits a good safety profile | [1] |
Signaling Pathway Modulation
This compound exerts its effects by targeting the EGFR signaling cascade. Upon inhibition of EGFR, the downstream PI3K/AKT/mTOR pathway is suppressed, which in turn leads to the induction of autophagy. Concurrently, this compound triggers an apoptotic response through a mechanism that does not involve the generation of ROS.
Caption: EGFR/AKT/mTOR signaling pathway modulation by this compound.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not publicly available. The following are generalized methodologies for key experiments that would be relevant for characterizing the cellular effects of this compound. These protocols would require optimization for specific cell lines and experimental conditions.
Cell Viability and Proliferation Assay (MTS/MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for a cell viability assay.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status and protein levels of key components of the EGFR/AKT/mTOR pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated EGFR, AKT, mTOR, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
References
Investigating Off-Target Effects of EGFR Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Egfr-IN-79" did not yield specific public information. This suggests it may be a novel, internal, or otherwise uncatalogued compound. Therefore, this guide utilizes the well-characterized EGFR inhibitor, Gefitinib , as a representative example to illustrate the principles and methodologies for investigating off-target effects. The experimental data and pathways described herein are specific to Gefitinib but the techniques are broadly applicable.
Introduction: The Double-Edged Sword of Kinase Inhibition
Targeted therapies, particularly kinase inhibitors, have revolutionized the treatment of many cancers. Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib, are prime examples, offering significant clinical benefit in patients with specific EGFR mutations. However, the high degree of homology within the human kinome presents a significant challenge: ensuring the inhibitor exclusively binds to its intended target. Off-target effects, where a drug binds to and modulates the activity of unintended kinases or other proteins, can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits. A thorough investigation of these off-target interactions is therefore a critical component of the drug development process, ensuring a comprehensive understanding of a compound's biological activity and safety profile.
This technical guide provides an in-depth overview of the core methodologies used to identify and characterize the off-target effects of EGFR inhibitors, using Gefitinib as a case study. It details experimental protocols for kinome-wide screening and validation assays, presents quantitative data in a structured format, and visualizes the complex signaling networks involved.
Data Presentation: Gefitinib Off-Target Profile
The following table summarizes the known off-target interactions of Gefitinib with a measurable dissociation constant (Kd), as determined by KINOMEscan® analysis. A lower Kd value indicates a stronger binding affinity. For context, Gefitinib's affinity for its primary target, EGFR, is in the low nanomolar range.
| Target Kinase | Gene Symbol | Kd (nM) | Kinase Family |
| Receptor-interacting serine/threonine-protein kinase 2 | RIPK2 | 160 | TKL |
| Cyclin G-associated kinase | GAK | 210 | Other |
| Ephrin type-A receptor 4 | EPHA4 | 340 | TK |
| Serine/threonine-protein kinase 10 | STK10 | 460 | STE |
| Mitogen-activated protein kinase 10 | MAPK10 | 1200 | CMGC |
| Checkpoint kinase 1 | CHEK1 | 1800 | CAMK |
| Pim-1 proto-oncogene, serine/threonine kinase | PIM1 | 2300 | CAMK |
| Checkpoint kinase 2 | CHEK2 | 2600 | CAMK |
Data sourced from KINOMEscan® profiling studies.[1]
Experimental Protocols: A Step-by-Step Guide to Off-Target Identification
A multi-pronged approach is essential for robust off-target effect investigation, typically starting with broad, unbiased screening followed by more focused validation in cellular contexts.
Primary Screening: Kinome-Wide Competition Binding Assay (KINOMEscan®)
This biochemical assay is a gold standard for initial, high-throughput screening of kinase inhibitor selectivity. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of purified kinases.
Methodology:
-
Kinase Preparation: A large panel of human kinases (typically over 400) are individually expressed, purified, and tagged with a unique DNA identifier.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay:
-
For each kinase, a reaction is prepared containing the DNA-tagged kinase, the ligand-coated beads, and the test compound (e.g., Gefitinib) at a single high concentration (e.g., 10 µM) for an initial screen, or across a range of concentrations for Kd determination.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Quantification:
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A lower amount of bound kinase indicates that the test compound has successfully competed for the active site.
-
For dose-response experiments, the Kd is calculated by fitting the data to a standard binding isotherm model.[1][2][3]
-
Cellular Target Engagement: Chemical Proteomics
Chemical proteomics aims to identify the direct targets of a drug within a complex biological sample, such as a cell lysate. This approach provides a more physiologically relevant context than purified protein assays.
Methodology:
-
Probe Synthesis (for covalent inhibitors): For covalent inhibitors, a chemical probe is synthesized by attaching a "handle" (e.g., an alkyne group) to the inhibitor molecule. This is not necessary for reversible inhibitors like Gefitinib.
-
Affinity Matrix Preparation (for reversible inhibitors):
-
Cell Lysis and Incubation:
-
Cancer cells of interest (e.g., A549 non-small cell lung cancer cells) are cultured and then lysed to produce a whole-cell protein extract.
-
The lysate is incubated with the kinobeads. Kinases and other proteins that bind to the immobilized inhibitor will be captured on the beads.
-
-
Competitive Elution:
-
To identify specific binders, the kinobeads are washed, and then incubated with an excess of the free inhibitor (e.g., Gefitinib) in solution. This will displace and elute the specific target proteins.
-
-
Protein Identification:
Validation of Off-Target Effects: Cell-Based Assays
Once potential off-targets are identified, their functional relevance must be validated in intact cells. Western blotting is a common and effective method to assess the impact of the inhibitor on the phosphorylation status of the off-target kinase or its downstream substrates.
Methodology (Western Blot):
-
Cell Culture and Treatment:
-
Select a cell line that expresses the off-target kinase of interest (e.g., a cell line with known RIPK2 or GAK expression).
-
Culture the cells and treat them with a dose-response of the inhibitor (e.g., Gefitinib) for a specified time. Include a DMSO-treated vehicle control.
-
If the pathway is known to be activated by a specific stimulus (e.g., a cytokine for RIPK2), treat the cells with the stimulus in the presence and absence of the inhibitor.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the off-target kinase or its key downstream substrate.
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.
-
A reduction in the phosphorylated protein signal with increasing inhibitor concentration indicates that the drug is inhibiting the kinase's activity in the cell.[9][10]
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the primary EGFR signaling pathway and the pathways of two identified off-targets of Gefitinib, RIPK2 and GAK.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Potential off-target pathways of Gefitinib: RIPK2 and GAK.[11][12][13][14][15][16][17][18][19][20]
Experimental Workflow
The following diagram outlines the general workflow for the investigation of off-target effects.
Caption: Experimental workflow for identifying kinase inhibitor off-targets.
Conclusion
The investigation of off-target effects is an indispensable part of modern drug discovery and development. As demonstrated with the EGFR inhibitor Gefitinib, a compound designed for a specific target can have a broader interaction profile across the kinome. By employing a systematic approach that combines broad biochemical screening with targeted cell-based validation, researchers can build a comprehensive selectivity profile for any kinase inhibitor. This knowledge is crucial for interpreting preclinical and clinical data, anticipating potential adverse effects, and uncovering new therapeutic opportunities. The methodologies and workflows detailed in this guide provide a robust framework for scientists to thoroughly characterize the on- and off-target activities of novel kinase inhibitors, ultimately leading to the development of safer and more effective medicines.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. chayon.co.kr [chayon.co.kr]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 17. genecards.org [genecards.org]
- 18. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase | Life Science Alliance [life-science-alliance.org]
- 19. biorxiv.org [biorxiv.org]
- 20. GAK (protein) - Wikipedia [en.wikipedia.org]
Preliminary Toxicity Profile of EGFR Inhibitors: A Technical Guide for Researchers
Disclaimer: As of the latest available data, a specific compound designated "Egfr-IN-79" does not have a publicly available preliminary toxicity profile in the scientific literature. The following guide provides a comprehensive overview of the established preclinical toxicity profiles of Epidermal Growth Factor Receptor (EGFR) inhibitors as a class of therapeutic agents, intended for researchers, scientists, and drug development professionals.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4.[1] Upon binding to its ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This activation initiates several downstream signaling cascades crucial for regulating cell proliferation, survival, differentiation, and migration.[2][3][4]
Key downstream pathways activated by EGFR include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is primarily involved in cell proliferation, invasion, and metastasis.[4]
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and anti-apoptotic signals.[4]
-
JAK/STAT Pathway: This pathway is also implicated in activating transcription of genes associated with cell survival.[4]
-
PLCγ Pathway: Activation of Phospholipase C-gamma leads to the generation of second messengers that influence cellular processes.
Mutations or overexpression of EGFR can lead to constitutive activation of these pathways, a common feature in various cancers, making it a prime target for therapeutic intervention.[3][5]
Common Toxicities of EGFR Inhibitors
The inhibition of EGFR, while effective against tumors, also affects normal tissues where EGFR signaling is important for homeostasis, particularly epithelial tissues. This leads to a predictable set of on-target toxicities.[6] Adverse reactions can be broadly categorized into dermatologic and non-dermatologic events.[1][7]
| Toxicity Class | Specific Adverse Event | Frequency | Common Grade (Severity) |
| Dermatologic | Papulopustular (Acneiform) Rash | >50% - 90%[1][6][8] | 1-2 (Mild to Moderate) |
| Xerosis (Dry Skin) | Common[6] | 1-2 | |
| Pruritus (Itching) | Common[6] | 1-2 | |
| Paronychia (Nail Fold Inflammation) | Common[1] | 1-2 | |
| Hair Changes (e.g., Alopecia) | Common[1][6] | 1 | |
| Gastrointestinal | Diarrhea | 37% - 86%[8] | 1-3 (Mild to Severe) |
| Stomatitis/Mucositis | Common[1] | 1-2 | |
| Ocular | Conjunctivitis, Dry Eyes | Infrequent | 1-2 |
| Pulmonary | Interstitial Lung Disease (ILD) | Rare but potentially fatal[7] | 3-5 (Severe to Fatal) |
| Metabolic | Hypomagnesemia | Reported, especially with monoclonal antibodies[7] | 1-3 |
| General | Fatigue/Asthenia | Common[7] | 1-2 |
| Infusion Reactions (Monoclonal Antibodies) | Can be severe but rare[7] | 1-4 |
Frequency and severity can vary based on the specific agent (tyrosine kinase inhibitor vs. monoclonal antibody), dose, and patient population.
Generic Experimental Protocol for Preclinical Toxicity Assessment
A comprehensive preclinical safety assessment is crucial to identify potential toxicities before a novel EGFR inhibitor advances to clinical trials.[9][10] The following outlines a general workflow.
Objective: To determine the toxicity profile of a novel EGFR inhibitor in relevant animal models and in vitro systems.
I. In Vitro Toxicity Studies
-
Cell Line Cytotoxicity:
-
Protocol: A panel of normal human cell lines (e.g., keratinocytes, intestinal epithelial cells, hepatocytes, renal proximal tubule cells) are cultured. Cells are treated with a dose range of the test compound for 24, 48, and 72 hours. Cell viability is assessed using assays like MTT or CellTiter-Glo. The IC50 (half-maximal inhibitory concentration) is calculated for each cell line.
-
-
hERG Channel Assay:
-
Protocol: To assess the risk of cardiac QT prolongation, the effect of the compound on the hERG potassium channel is evaluated using automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel.
-
-
Kinase Selectivity Profiling:
-
Protocol: The inhibitor is screened against a broad panel of kinases to identify potential off-target activities that could lead to unexpected toxicities.[9]
-
II. In Vivo Toxicity Studies
-
Animal Models: Typically, two species are used: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Acute Toxicity (Dose Range-Finding):
-
Protocol: A single dose of the compound is administered to small groups of animals at escalating dose levels. Animals are observed for 7-14 days for clinical signs of toxicity, morbidity, and mortality. This study helps determine the dose range for subsequent studies.
-
-
Repeat-Dose Toxicity (Sub-chronic):
-
Protocol: The compound is administered daily for a period of 2 to 4 weeks at three or more dose levels (low, mid, high) plus a vehicle control group.
-
Endpoints Monitored:
-
Clinical Observations: Daily checks for changes in appearance, behavior, and physiological status.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): Performed in non-rodent species to assess cardiovascular effects.
-
Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis (liver enzymes, renal function markers, electrolytes).
-
Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist.
-
-
III. Safety Pharmacology
-
Core Battery Studies:
-
Protocol: These studies investigate the effects of the compound on vital functions.
-
Central Nervous System: Functional observational battery (FOB) and locomotor activity tests in rats.
-
Cardiovascular System: Hemodynamic and ECG parameters are monitored in anesthetized or conscious, telemetered non-rodents.[11]
-
Respiratory System: Respiratory rate and tidal volume are measured in rodents using whole-body plethysmography.
-
-
Conclusion
While specific data for "this compound" is not publicly available, the well-characterized toxicity profile of the EGFR inhibitor class provides a strong framework for anticipating potential adverse events. The primary toxicities are on-target effects in epithelial tissues, leading to characteristic dermatologic and gastrointestinal side effects. A rigorous preclinical assessment, following established protocols, is essential to define the safety profile of any new chemical entity targeting the EGFR pathway and to enable a safe transition into clinical development.
References
- 1. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Challenge of Acquired Resistance to EGFR Inhibitors and the Emergence of Novel Therapeutic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the initial success of these targeted therapies is often undermined by the emergence of acquired resistance, posing a significant clinical challenge. This technical guide delves into the molecular mechanisms of resistance to EGFR TKIs, with a particular focus on the formidable C797S mutation, and explores the role of novel inhibitors, exemplified by the allosteric modulators EAI045 and JBJ-04-125-02, in overcoming this resistance. While the specific compound "EGFR-IN-79" has been identified as a novel EGFR inhibitor, publicly available data on its role in overcoming drug resistance in lung cancer is currently unavailable. Therefore, this guide will focus on the well-documented strategies employing next-generation inhibitors to address this critical unmet medical need.
The Landscape of EGFR Mutations and TKI Resistance
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have demonstrated significant efficacy in patients with activating EGFR mutations, most commonly exon 19 deletions and the L858R point mutation. However, the majority of patients eventually develop resistance, frequently driven by the acquisition of a secondary "gatekeeper" mutation, T790M. This mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[1][2][3]
The advent of third-generation irreversible TKIs, exemplified by osimertinib, provided a powerful tool against T790M-mutant NSCLC. Osimertinib forms a covalent bond with a cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR, leading to potent and selective inhibition.[4][5] Unfortunately, a new wave of resistance has emerged, prominently featuring the C797S mutation, which replaces the critical cysteine with a serine, preventing the covalent bond formation essential for the efficacy of irreversible inhibitors.[4][6] This has created a pressing need for fourth-generation EGFR inhibitors with novel mechanisms of action.
Allosteric Inhibition: A Paradigm Shift in Overcoming C797S-Mediated Resistance
To circumvent the challenges posed by the C797S mutation at the ATP-binding site, research has shifted towards the development of allosteric inhibitors. These molecules bind to a distinct site on the EGFR kinase domain, inducing a conformational change that inactivates the enzyme. This mechanism is independent of the ATP-binding pocket and is therefore unaffected by mutations at the C797 residue.
EAI045: A Mutant-Selective Allosteric Inhibitor
EAI045 is a potent and selective allosteric inhibitor of EGFR harboring the L858R/T790M mutations.[6] While it demonstrates low-nanomolar potency in biochemical assays, its efficacy as a single agent in cellular models is limited due to the dimeric nature of active EGFR. However, when combined with cetuximab, an antibody that prevents EGFR dimerization, EAI045 shows remarkable synergistic activity.[6] This combination has been shown to be effective in preclinical models of NSCLC driven by both L858R/T790M and the triple-mutant L858R/T790M/C797S EGFR, which is resistant to all currently approved EGFR TKIs.[6]
JBJ-04-125-02: A Potent Single-Agent Allosteric Inhibitor
Building on the principles of allosteric inhibition, JBJ-04-125-02 has emerged as a potent, mutant-selective, and orally active allosteric EGFR inhibitor.[3][7] Notably, JBJ-04-125-02 demonstrates efficacy as a single agent in both in vitro and in vivo models of EGFR-mutant lung cancer, including those with the C797S mutation.[7][8] Furthermore, combination studies have revealed that osimertinib can enhance the binding of JBJ-04-125-02 to mutant EGFR, leading to increased apoptosis and more effective tumor growth inhibition compared to either agent alone.[7]
Quantitative Data on Novel Allosteric EGFR Inhibitors
The following tables summarize the reported in vitro and in vivo efficacy of the allosteric inhibitors EAI045 and JBJ-04-125-02.
| Compound | Target EGFR Mutant | Assay Type | IC50 / EC50 | Reference |
| EAI045 | L858R/T790M | Biochemical | 3 nM | [6] |
| L858R/T790M | Cell-based (pY1173) | 2 nM (in H1975 cells) | [6] | |
| JBJ-04-125-02 | L858R/T790M | Biochemical | 0.26 nM | [8][9] |
| L858R, L858R/T790M, L858R/T790M/C797S | Cell Proliferation | Potent inhibition | [9] |
Table 1: In Vitro Activity of Allosteric EGFR Inhibitors
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| EAI045 + Cetuximab | L858R/T790M-driven lung cancer mouse model | EAI045 at 20 mg/kg (oral) | Marked reduction in tumor growth | [6] |
| L858R/T790M/C797S tumor xenograft mouse model | EAI045 at 20 mg/kg (oral) + Cetuximab | Marked tumor shrinkage | [6] | |
| JBJ-04-125-02 | L858R/T790M/C797S genetically engineered mice | 50 mg/kg (oral gavage), once daily for 15 weeks | Marked tumor regressions within 4 weeks | [9] |
Table 2: In Vivo Efficacy of Allosteric EGFR Inhibitors
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to characterize novel EGFR inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and mutant forms).
Methodology:
-
Recombinant human EGFR kinase domains are expressed and purified.
-
The kinase reaction is initiated by adding ATP and a substrate peptide (e.g., a poly-Glu-Tyr peptide) to a reaction buffer containing the purified kinase and varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTS/MTT Assay)
Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M, or engineered Ba/F3 cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).
-
A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
Methodology:
-
Cancer cells are treated with the inhibitor at various concentrations and for different time points.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, AKT, ERK, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanisms of inhibitor action.
Caption: Simplified EGFR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel dual functional phenylpyrazole-styryl hybrid that induces apoptotic and autophagic cell death in bladder cancer cells - UM Research Repository [eprints.um.edu.my]
- 3. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Resistance to EGFR Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Author Search Results [discoverylib.upm.edu.my]
- 7. Discovery of a novel dual functional phenylpyrazole-styryl hybrid that induces apoptotic and autophagic cell death in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrrolopyrimidine derivatives as novel and selective positive modulator of the small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lung cancer study finds new target for treatment resistance after EGFR inhibitors - ecancer [ecancer.org]
Methodological & Application
Application Notes and Protocols for a Representative EGFR Inhibitor in Cell Culture
Disclaimer: As of the latest update, specific information regarding a compound designated "Egfr-IN-79" is not publicly available. Therefore, this document provides a representative set of protocols and data based on well-characterized, commercially available EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Osimertinib. These protocols are intended to serve as a guideline for researchers and can be adapted for novel compounds targeting the Epidermal Growth Factor Receptor (EGFR).
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[2][3] Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] EGFR inhibitors are small molecules that typically compete with ATP for binding to the intracellular kinase domain of the receptor, thereby blocking its activation and downstream signaling.[2][4]
These application notes provide detailed protocols for evaluating the cellular effects of a representative EGFR inhibitor in a laboratory setting. The described methods include cell viability assays to determine cytotoxic or cytostatic effects and western blotting to assess the inhibition of EGFR phosphorylation and downstream signaling pathways.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several common EGFR inhibitors across a panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. This data is essential for selecting appropriate cell models and determining relevant concentration ranges for in vitro experiments.
| Inhibitor | Cell Line | EGFR Status | IC50 (nM) | Reference |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 | [5] |
| H3255 | L858R | 12 | [5] | |
| H1975 | L858R/T790M | >1000 | [5] | |
| Gefitinib | H3255 | L858R | 75 | [6] |
| Calu-3 | Wild-Type | 1400 | [6] | |
| Afatinib | PC-9 | Exon 19 Deletion | 0.8 | [5] |
| H3255 | L858R | 0.3 | [5] | |
| H1975 | L858R/T790M | 57 | [5] | |
| Osimertinib | PC-9ER | Exon 19 Del/T790M | 13 | [5] |
| H1975 | L858R/T790M | 5 | [5] | |
| Lapatinib | A431 | EGFR Overexpression | 160 | [6] |
| BT-474 | HER2 Overexpression | 100 | [6] |
Experimental Protocols
Preparation of EGFR Inhibitor Stock Solution
Objective: To prepare a high-concentration stock solution of the EGFR inhibitor for use in cell culture experiments.
Materials:
-
EGFR inhibitor powder (e.g., Erlotinib, Gefitinib)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of the EGFR inhibitor.
-
Calculate the mass of the inhibitor powder required to prepare a 10 mM stock solution in a desired volume of DMSO.
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
-
Weigh the calculated amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex or gently warm the solution (if necessary and the compound is stable) until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture and Treatment
Objective: To culture cells and treat them with the EGFR inhibitor for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., PC-9 for EGFR-mutant, A549 for wild-type)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) at a predetermined density. Allow cells to adhere overnight.
-
The following day, prepare serial dilutions of the EGFR inhibitor from the 10 mM stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%).
-
Aspirate the medium from the cells and replace it with the medium containing the EGFR inhibitor or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[7][8][9]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the EGFR inhibitor on cell proliferation and viability.
Materials:
-
Cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well of the 96-well plate.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of the EGFR inhibitor on the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.
Materials:
-
Cells seeded and treated in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment (e.g., 4 hours), place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[5]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ClinPGx [clinpgx.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-79 in In Vivo Mouse Studies
For Research Use Only
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers. EGFR inhibitors are a class of targeted therapies designed to block the activity of this receptor, thereby inhibiting tumor growth.
EGFR-IN-79 is a potent and selective inhibitor of EGFR. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, particularly for efficacy studies in tumor xenografts. The following protocols are based on established methodologies for similar EGFR inhibitors, such as erlotinib and gefitinib, and are intended to serve as a starting point for study design. Researchers are encouraged to optimize these protocols for their specific experimental needs.
Quantitative Data Summary
The following tables summarize typical dosage ranges, administration routes, and vehicle formulations for EGFR inhibitors in mouse studies, derived from published literature on compounds with similar mechanisms of action.
Table 1: Dosage and Administration of EGFR Inhibitors in Mice
| Compound | Dosage Range | Administration Route | Dosing Frequency | Mouse Model |
| Erlotinib | 15 - 100 mg/kg | Oral gavage (p.o.) | Daily | Lewis Lung Carcinoma Xenograft[1] |
| Erlotinib | 25 mg/kg | Intraperitoneal (i.p.) | 5 days/week | Transgenic EGFR-mutant lung cancer[1] |
| Erlotinib | 30 - 200 mg/kg | Oral gavage (p.o.) | Daily or intermittent | NSCLC Xenografts (HCC827, PC9)[2] |
| Gefitinib | 50 - 100 mg/kg | Intraperitoneal (i.p.) | Thrice weekly | Urethane-induced lung cancer[3] |
| Gefitinib | 80 mg/kg | Intraperitoneal (i.p.) | Daily | NSCLC Xenografts (A549, 22B)[4] |
| Gefitinib | 40 - 200 mg/kg | Oral gavage (i.g.) | Daily or weekly | NSCLC Xenograft (H3255-Luciferase)[5] |
Table 2: Vehicle Formulations for EGFR Inhibitors
| Vehicle Component | Concentration | Notes |
| Captisol® | 6% (w/v) in water | Used for oral gavage of erlotinib.[2] |
| Methylcellulose | 0.5% (w/v) in water | Common suspending agent. |
| Tween 80 | - | Used to dissolve gefitinib.[3] |
| Dimethyl sulfoxide (DMSO) | - | Used for intraperitoneal injection of gefitinib.[4] |
| Corn oil | - | Used for oral gavage of gefitinib.[5] |
Experimental Protocols
Preparation of this compound Dosing Solution
a) For Oral Gavage (p.o.) Administration (Suspension)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
-
-
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
-
b) For Intraperitoneal (i.p.) Administration (Solution)
-
Materials:
-
This compound powder
-
Vehicle: 10% DMSO, 40% Propylene Glycol, 50% Saline
-
Sterile conical tubes
-
Vortex mixer
-
-
Protocol:
-
Calculate the required amount of this compound and vehicle components.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the DMSO to dissolve the powder completely by vortexing.
-
Add the Propylene Glycol and vortex until the solution is clear.
-
Finally, add the saline and vortex to mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming may be required.
-
Store the solution at room temperature and protect from light.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude or NU/NU) are commonly used for xenograft studies.
-
Age: 6-8 weeks.
-
-
Tumor Cell Implantation:
-
Culture human cancer cells with known EGFR status (e.g., A549, HCC827) under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control according to the chosen dosage, route, and schedule (refer to Table 1).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]
- 2. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoprevention of Murine Lung Cancer by Gefitinib in Combination with Prostacyclin Synthase Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Egfr-IN-79 in p-EGFR Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Egfr-IN-79 in Western blot analysis to detect the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). The following sections outline the necessary reagents, experimental procedures, and data interpretation guidelines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[1] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2][3][4][5] Dysregulation of EGFR signaling is frequently implicated in the development and progression of various cancers.[2][4] this compound is a research compound designed to inhibit EGFR activity. Western blotting for phosphorylated EGFR (p-EGFR) is a fundamental technique to assess the efficacy and mechanism of action of such inhibitors.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the simplified EGFR signaling cascade and highlights the point of action for an EGFR inhibitor like this compound. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] These phosphotyrosine residues serve as docking sites for adaptor proteins that activate downstream pathways.[5] EGFR inhibitors typically function by blocking the kinase activity of the receptor, thereby preventing this initial phosphorylation event and subsequent signal transduction.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a p-EGFR Western blot experiment. Note that optimal concentrations for this compound and antibodies should be determined empirically.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 2 x 10^6 cells / 10 cm dish | Adjust based on cell type and proliferation rate. |
| This compound Concentration | 1 - 10 µM (starting range) | Perform a dose-response experiment to determine the optimal concentration. |
| EGF Stimulation | 100 ng/mL for 30 minutes | A common condition to induce robust EGFR phosphorylation.[2] |
| Protein Loading | 20 - 50 µg per lane | May need to be increased for cells with low EGFR expression. |
| Primary Antibody (p-EGFR) | 1:1000 dilution | Refer to the manufacturer's datasheet for specific recommendations. |
| Primary Antibody (Total EGFR) | 1:1000 dilution | Used as a loading control to normalize p-EGFR levels. |
| Secondary Antibody | 1:5000 - 1:10,000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Expected Band Size (p-EGFR) | ~175 kDa | The apparent molecular weight can vary due to post-translational modifications.[2] |
| Expected Band Size (Total EGFR) | ~175 kDa |
Detailed Experimental Protocol: p-EGFR Western Blot
This protocol outlines the steps for assessing the inhibitory effect of this compound on EGFR phosphorylation in a suitable cancer cell line (e.g., A431, which overexpresses EGFR).
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells in 10 cm dishes and grow to 70-80% confluency in appropriate growth medium.
-
Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 16-24 hours prior to treatment.
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 30 minutes at 37°C.[2] A non-stimulated control should also be included.
II. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Cell Lysis: After treatment and stimulation, place the culture dishes on ice, aspirate the medium, and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 4-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., Phospho-EGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (three times with TBST for 10 minutes each).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-EGFR antibodies and re-probed with an antibody against total EGFR.
Experimental Workflow Diagram
The following diagram provides a visual representation of the Western blot workflow for analyzing p-EGFR levels following treatment with this compound.
Caption: Western blot workflow for p-EGFR detection.
Troubleshooting
Common issues in Western blotting for p-EGFR include weak or no signal, high background, and non-specific bands. The following are some troubleshooting tips:
-
Weak or No Signal:
-
Confirm that the cells were properly stimulated with EGF to induce phosphorylation.
-
Increase the amount of protein loaded onto the gel.[6]
-
Optimize the primary antibody concentration and incubation time.[7]
-
Ensure the transfer of high molecular weight proteins was efficient. Adding a low concentration of SDS (0.05%) to the transfer buffer can aid in this.[2][8]
-
-
High Background:
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody for the phosphorylated form of EGFR.
-
Use freshly prepared lysis buffer with protease and phosphatase inhibitors.
-
Optimize antibody concentrations.
-
By following this detailed protocol and considering the troubleshooting advice, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on EGFR phosphorylation.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. EGFR (EGFR) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Troubleshooting Issues in Western Blot Process - e-Blot [e-blot.com]
- 9. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for EGFR Localization Studies Using a Representative EGFR Tyrosine Kinase Inhibitor (TKI)
Disclaimer: As of the latest search, specific information regarding "Egfr-IN-79" is not publicly available. Therefore, these application notes and protocols are provided as a representative example for a generic small molecule Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). Researchers should validate and optimize these protocols for their specific inhibitor and cell systems.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues.[2] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in normal cellular processes and are often dysregulated in cancer.[2] The subcellular localization of EGFR is tightly regulated and is critical for its signaling functions. Ligand-induced activation typically leads to receptor internalization, followed by either recycling back to the plasma membrane or degradation in lysosomes.
Small molecule EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of therapeutic agents that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. This inhibition can affect the trafficking and localization of EGFR within the cell. Immunofluorescence staining is a powerful technique to visualize and quantify changes in EGFR localization upon treatment with TKIs. These application notes provide a framework for studying the effects of a representative EGFR TKI on EGFR localization in cancer cells.
Quantitative Data Summary
The following tables present hypothetical quantitative data representing the expected outcomes of immunofluorescence experiments investigating the effect of a representative EGFR TKI on EGFR localization.
Table 1: Effect of a Representative EGFR TKI on EGFR Subcellular Localization
| Treatment Condition | Membrane EGFR (Mean Fluorescence Intensity ± SD) | Cytoplasmic EGFR (Mean Fluorescence Intensity ± SD) | Nuclear EGFR (Mean Fluorescence Intensity ± SD) |
| Untreated Control | 150.2 ± 12.5 | 35.8 ± 5.1 | 5.2 ± 1.8 |
| EGF (100 ng/mL) | 75.6 ± 9.8 | 180.4 ± 15.2 | 8.1 ± 2.3 |
| EGFR TKI (1 µM) | 185.3 ± 15.1 | 25.1 ± 4.5 | 4.9 ± 1.5 |
| EGFR TKI (1 µM) + EGF (100 ng/mL) | 160.7 ± 13.9 | 45.3 ± 6.2 | 6.5 ± 2.0 |
Table 2: Quantification of EGFR Internalization
| Treatment Condition | Percentage of Cells with EGFR Internalization (%) |
| Untreated Control | 5 |
| EGF (100 ng/mL) | 85 |
| EGFR TKI (1 µM) | 8 |
| EGFR TKI (1 µM) + EGF (100 ng/mL) | 20 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for EGFR Localization
This protocol details the steps for immunofluorescently labeling EGFR in cultured cells to observe its subcellular localization following treatment with a representative EGFR TKI.
Materials:
-
Cancer cell line with known EGFR expression (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Glass coverslips (sterile)
-
6-well plates
-
Representative EGFR TKI (e.g., Gefitinib, Erlotinib)
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-EGFR monoclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 12-16 hours to synchronize the cells and reduce basal EGFR activation.
-
Drug Treatment:
-
Treat the cells with the representative EGFR TKI at the desired concentration (e.g., 1 µM) for the specified duration (e.g., 2 hours).
-
For ligand-induced internalization, treat cells with EGF (e.g., 100 ng/mL) for 15-30 minutes, with or without pre-incubation with the EGFR TKI.
-
Include an untreated control and an EGF-only control.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope.
-
Capture images using appropriate filter sets for DAPI (blue), and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).
-
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway and Point of Inhibition by a TKI.
Experimental Workflow
Caption: Experimental Workflow for EGFR Immunofluorescence Staining.
Logical Relationship
References
Application Notes and Protocols for Egfr-IN-79 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[4] Egfr-IN-79 is a novel, potent, and selective inhibitor of EGFR, designed to target both wild-type and mutant forms of the receptor. These application notes provide a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines, a critical step in the preclinical evaluation of this compound.
Mechanism of Action
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival.[4][5] this compound is hypothesized to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways, thereby leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines with different EGFR mutation statuses. The data demonstrates the potent anti-proliferative activity of this compound.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) of this compound |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 150.5 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 15.2 |
| HCC827 | Non-Small Cell Lung Cancer | del E746-A750 Mutant | 8.9 |
| BxPC-3 | Pancreatic Cancer | Wild-Type | 250.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | 310.2 |
Experimental Protocol: Cell Viability Assay
This protocol outlines the steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1975, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting concentration is 10 µM, with 1:3 serial dilutions.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow
Caption: Workflow for the this compound cell viability assay.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of EGFR Inhibitor: Gefitinib
Disclaimer: The following application notes and protocols are for research purposes only. The compound "Egfr-IN-79" is not documented in publicly available scientific literature. Therefore, the well-characterized, first-generation EGFR inhibitor, Gefitinib, is used as a representative example to provide detailed methodologies for animal administration. Researchers should conduct their own literature search and risk assessment for any compound used in their studies.
Introduction
Gefitinib is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] By competing with adenosine triphosphate (ATP) at the ATP-binding site of the EGFR's intracellular domain, Gefitinib effectively blocks the autophosphorylation of the receptor.[1][3] This inhibition disrupts downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4] Consequently, Gefitinib can induce apoptosis and inhibit the growth of tumors that are dependent on EGFR signaling.[3] These application notes provide detailed protocols for the preparation and administration of Gefitinib to animal models for preclinical research.
Chemical and Physical Properties of Gefitinib
A comprehensive understanding of the physicochemical properties of a compound is essential for proper formulation and administration.
| Property | Value | Reference |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | [5] |
| Molecular Formula | C22H24ClFN4O3 | [5][6] |
| Molecular Weight | 446.90 g/mol | [3][6] |
| CAS Number | 184475-35-2 | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO (89 mg/ml at 25 °C), methanol (20 mg/ml), ethanol (4 mg/ml at 25 °C), DMF (20 mg/ml), and water (<1 mg/ml at 25 °C) | [6] |
Experimental Protocols
Preparation of Gefitinib for Oral Administration (Gavage) in Mice
Materials:
-
Gefitinib powder
-
Vehicle (select one from the options below)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Calculate the required amount of Gefitinib: Based on the desired dose (e.g., 40-100 mg/kg) and the body weight of the mice, calculate the total mass of Gefitinib needed.
-
Weigh the Gefitinib: Accurately weigh the calculated amount of Gefitinib powder using an analytical balance.
-
Prepare the vehicle: Prepare the chosen vehicle solution.
-
Suspend Gefitinib in the vehicle:
-
Transfer the weighed Gefitinib powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration (e.g., 20 mg/ml).[11]
-
For suspensions in corn oil or 1% Tween-80, vortex the mixture vigorously until a homogenous suspension is achieved. Sonication can be used to aid dispersion.
-
For the DMSO/Carboxymethylcellulose vehicle, first dissolve the Gefitinib in DMSO and then add the carboxymethylcellulose solution.[11]
-
-
Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, protect from light and store at 2-8°C. Before use, bring the suspension to room temperature and vortex to ensure homogeneity.
Preparation of Gefitinib for Intravenous Administration in Mice
Materials:
-
Gefitinib powder
-
Vehicle: 10% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in 50 mM acetate buffer (pH 4.0)[12]
-
Sterile, pyrogen-free water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
Analytical balance
-
pH meter
-
Appropriate PPE
Protocol:
-
Calculate the required amount of Gefitinib: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice, calculate the total mass of Gefitinib needed.[12]
-
Weigh the Gefitinib: Accurately weigh the calculated amount of Gefitinib powder.
-
Prepare the vehicle: Prepare a 10% (w/v) solution of HPBCD in 50 mM acetate buffer. Adjust the pH to 4.0.
-
Dissolve Gefitinib:
-
Add the weighed Gefitinib to the vehicle to achieve the desired final concentration (e.g., 1 mg/mL).[12]
-
Vortex thoroughly until the Gefitinib is completely dissolved, resulting in a clear solution.
-
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Use the prepared solution immediately. Do not store for later use.
Animal Administration
Oral Gavage:
-
Administer the prepared Gefitinib suspension using a proper gauge oral gavage needle. The final volume should typically be around 0.2 ml per mouse.[7]
Intravenous Injection:
-
Administer the sterile Gefitinib solution via the tail vein at a rate of 10 ml/kg.[12]
Dosing Regimens in Murine Models
The selection of a dosing regimen depends on the specific experimental design and objectives. Both daily and weekly dosing schedules have been shown to be effective.
| Dosing Regimen | Dose | Route of Administration | Vehicle | Animal Model | Reference |
| Daily | 40 mg/kg/day | Oral Gavage | Corn oil | Xenograft mouse model | [7] |
| Daily | 80 mg/kg/day (5 days/week) | Oral Gavage | Corn oil | B(a)P-induced lung cancer model | [9] |
| Weekly | 200 mg/kg/week | Oral Gavage | Corn oil | Xenograft mouse model | [7] |
| Weekly | 400 mg/kg/week | Oral Gavage | Corn oil | B(a)P-induced lung cancer model | [9] |
| Intravenous (single dose) | 10 mg/kg | Intravenous | 10% HPBCD in acetate buffer | C57BL/6 mice | [12] |
| Intraperitoneal | 80 mg/kg/day | Intraperitoneal | DMSO | Nude mice with tumor xenografts | [13] |
Visualization of Pathways and Workflows
Caption: EGFR signaling pathway and the mechanism of action of Gefitinib.
Caption: General experimental workflow for in vivo studies with Gefitinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 7. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for In Vivo Imaging of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in regulating cell growth, proliferation, and survival.[1][2][3] Overexpression or mutation of EGFR is common in various cancers, making it a prime candidate for targeted therapies using small molecule tyrosine kinase inhibitors (TKIs).[3] In vivo imaging techniques are crucial for the preclinical and clinical development of these inhibitors, allowing for non-invasive assessment of drug distribution, target engagement, and therapeutic response.[4][5]
These application notes provide a comprehensive overview of the methodologies for in vivo imaging of EGFR inhibitors, using "EGFR-IN-79" as a representative example of a novel investigational agent. The protocols described herein are based on established techniques for similar small molecule EGFR TKIs and can be adapted for specific research needs.
Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands such as EGF or TGF-α, triggers downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7] These pathways are central to cell proliferation, survival, and angiogenesis.[3][7] EGFR inhibitors like "this compound" typically act by competing with ATP at the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
In Vivo Imaging Modalities
The choice of imaging modality depends on the properties of the EGFR inhibitor and the specific research question. Two common approaches for small molecule inhibitors are Positron Emission Tomography (PET) and Optical Imaging.
-
Positron Emission Tomography (PET): This is a highly sensitive and quantitative technique that requires radiolabeling of the inhibitor (e.g., with 11C or 18F).[4][5] PET imaging allows for the visualization and quantification of drug distribution and target engagement in deep tissues.[4][5]
-
Optical Imaging: This modality includes fluorescence and bioluminescence imaging. For fluorescent imaging, the inhibitor must either be intrinsically fluorescent or conjugated to a fluorescent dye. It is a relatively high-throughput and cost-effective method, particularly for superficial tumor models. Bioluminescence imaging can be used to indirectly assess tumor response to the inhibitor by tracking changes in tumor size or metabolic activity in luciferase-expressing cancer cells.
Experimental Protocols
Protocol for In Vivo PET Imaging of Radiolabeled this compound
This protocol outlines the general steps for conducting a PET imaging study to assess the biodistribution and tumor uptake of a radiolabeled EGFR inhibitor.
Materials:
-
Radiolabeled this compound (e.g., [18F]this compound)
-
Tumor-bearing animal model (e.g., nude mice with EGFR-positive human tumor xenografts)
-
Anesthetic (e.g., isoflurane)
-
PET/CT scanner
-
Saline solution
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Position the animal on the scanner bed. A CT scan is typically performed first for anatomical reference.
-
-
Radiotracer Administration:
-
Draw a known activity of [18F]this compound (e.g., 3.7-7.4 MBq) into a syringe.
-
Inject the radiotracer intravenously via the tail vein.
-
-
Dynamic/Static PET Imaging:
-
Dynamic Imaging: Start PET acquisition immediately after injection and continue for a defined period (e.g., 60 minutes) to assess the initial uptake and clearance kinetics.
-
Static Imaging: Alternatively, perform scans at specific time points post-injection (e.g., 30, 60, 120 minutes) to evaluate biodistribution at different stages.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using appropriate algorithms, correcting for attenuation using the CT data.
-
Draw regions of interest (ROIs) over the tumor and various organs on the co-registered PET/CT images.
-
Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
-
Biodistribution (Optional):
-
At the end of the imaging session, euthanize the animal.
-
Dissect key organs and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.
-
Protocol for In Vivo Fluorescence Imaging of this compound
This protocol is suitable if this compound possesses intrinsic fluorescence or is conjugated to a near-infrared (NIR) fluorescent dye.
Materials:
-
Fluorescently-labeled this compound
-
Tumor-bearing animal model (as above)
-
In vivo fluorescence imaging system
-
Anesthetic
-
Vehicle for drug administration (e.g., DMSO/saline)
Procedure:
-
Animal and Imaging System Preparation:
-
Anesthetize the mouse.
-
Acquire a baseline fluorescence image of the animal to account for any autofluorescence.
-
-
Compound Administration:
-
Administer the fluorescent this compound intravenously or intraperitoneally at a predetermined dose.
-
-
Time-course Imaging:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation and clearance of the probe.
-
-
Image Analysis:
-
Define an ROI over the tumor and a background region.
-
Quantify the fluorescence intensity (e.g., in radiant efficiency) within the ROIs.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor uptake.
-
Data Presentation
Quantitative data from in vivo imaging studies should be presented in a clear and organized manner to facilitate comparison.
| Organ/Tissue | Mean Uptake (%ID/g) ± SD (PET) | Fluorescence Intensity (Radiant Efficiency) ± SD | Tumor-to-Muscle Ratio |
| Tumor | 5.2 ± 0.8 | 8.5 x 10⁸ ± 1.2 x 10⁸ | 6.1 ± 0.9 |
| Blood | 2.1 ± 0.4 | 1.5 x 10⁸ ± 0.3 x 10⁸ | - |
| Liver | 8.9 ± 1.5 | 3.2 x 10⁸ ± 0.7 x 10⁸ | - |
| Kidneys | 3.5 ± 0.6 | 2.8 x 10⁸ ± 0.5 x 10⁸ | - |
| Muscle | 0.8 ± 0.2 | 1.4 x 10⁸ ± 0.2 x 10⁸ | 1.0 |
Data are hypothetical and represent typical results at 1-hour post-injection for PET and 4-hours post-injection for fluorescence imaging.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo imaging study of an EGFR inhibitor.
Conclusion
In vivo imaging is an indispensable tool in the development of targeted cancer therapies. The protocols and methodologies outlined in these application notes provide a framework for the non-invasive evaluation of novel EGFR inhibitors like "this compound". By enabling the visualization of drug biodistribution, target engagement, and therapeutic efficacy in a living organism, these techniques offer critical insights that can accelerate the translation of promising new drugs from the laboratory to the clinic. Careful selection of the imaging modality and adherence to standardized protocols are essential for obtaining reliable and reproducible data.
References
- 1. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 2. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 3. An Age-Calibrated Definition of Chronic Kidney Disease: Rationale and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimated Glomerular Filtration Rate (GFR) Test for Your Kidneys [webmd.com]
- 5. Age and the Course of GFR in Persons Aged 70 and Above - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Can my GFR get better? | National Kidney Foundation [kidney.org]
Application Notes and Protocols for Mass Spectrometry Analysis of EGFR-IN-79
For Researchers, Scientists, and Drug Development Professionals
Introduction to EGFR-IN-79 and Targeted Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] this compound is a novel, third-generation small molecule tyrosine kinase inhibitor (TKI) designed to irreversibly bind to the kinase domain of EGFR, including conformational changes associated with resistance mutations such as T790M. By inhibiting the autophosphorylation of EGFR, this compound effectively blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inducing apoptosis and inhibiting the proliferation of cancer cells. The precise quantification of this compound in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the optimization of dosing regimens and the evaluation of drug efficacy and safety in preclinical and clinical development.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to the extracellular domain of the receptor. This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways critical for cell function.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Principle of LC-MS/MS Analysis
The quantitative analysis of this compound in biological matrices such as plasma is achieved using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. The analyte of interest, this compound, and a structurally similar internal standard (IS) are first extracted from the biological matrix. The extract is then injected into the LC system, where the compounds are separated based on their physicochemical properties as they pass through a chromatographic column. Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In the tandem mass spectrometer, specific precursor ions of this compound and the IS are selected and fragmented to produce characteristic product ions. The intensity of these product ions is measured and used to quantify the concentration of this compound in the original sample by comparing its response to that of the known concentration of the IS.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples using LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for analogous third-generation EGFR inhibitors, such as osimertinib, and should be optimized and validated for this compound.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Stable isotope-labeled this compound (this compound-d6) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
A validated LC-MS/MS system, such as a Waters Xevo TQ-S or a Sciex Triple Quad 6500+, equipped with an electrospray ionization (ESI) source.
-
A UPLC or HPLC system, such as a Waters Acquity UPLC or a Shimadzu Nexera system.
-
Analytical balance, vortex mixer, and centrifuge.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d6 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d6 stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). For the blank sample, add 150 µL of acetonitrile without the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Add 100 µL of ultrapure water to each well/vial.
-
Mix well and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis of this compound. These parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 10% B, ramp to 90% B over 2.5 min, hold for 1 min, return to 10% B and re-equilibrate for 1.5 min. |
| Total Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions (Hypothetical for this compound)
Note: The exact m/z values for this compound need to be determined by direct infusion of the reference standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized | To be optimized |
| This compound-d6 (IS) | To be determined | To be determined | To be optimized | To be optimized |
Method Validation
The analytical method should be fully validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (within ± 20%).
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy (% bias) should be within ± 15% (± 20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative storage in the autosampler.
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 4: Example of Precision and Accuracy Data Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1.0 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 250 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH, sample solvent mismatch. | Replace column, check mobile phase preparation, ensure final sample solvent is similar to initial mobile phase. |
| Low Sensitivity | Inefficient ionization, incorrect MS/MS parameters, sample degradation. | Optimize source parameters (voltages, temperatures, gas flows), re-optimize MRM transitions, check sample stability. |
| High Variability | Inconsistent sample preparation, instrument instability. | Ensure consistent pipetting and vortexing, perform instrument performance qualification. |
| Carryover | Contamination in the LC system or autosampler. | Optimize needle wash solution, inject blank samples between high concentration samples. |
Conclusion
This document provides a comprehensive framework for the development and application of a robust and reliable LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The detailed protocols and guidelines are intended to assist researchers and scientists in obtaining high-quality data for pharmacokinetic, pharmacodynamic, and other drug development studies. Adherence to rigorous validation procedures is essential to ensure the accuracy and reproducibility of the analytical results.
References
Application Notes and Protocols for Determining the IC50 of Egfr-IN-79 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Egfr-IN-79, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. This document outlines the essential background on the EGFR signaling pathway, detailed protocols for conducting cell viability assays to calculate IC50 values, and templates for data presentation. The provided methodologies are crucial for researchers in oncology and drug discovery to assess the efficacy of this compound in various cancer cell lines, particularly those with EGFR mutations. While specific IC50 values for this compound are not publicly available in the literature reviewed, this guide equips researchers with the necessary tools to generate and analyze this critical data in their own laboratories.
Introduction to EGFR and its Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for normal cellular processes. However, aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). EGFR inhibitors, like this compound, are designed to block this signaling and induce cancer cell death.
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
Determination of this compound IC50 Values
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by half. In the context of cancer research, it is a critical parameter for assessing the potency of a drug candidate. The following sections provide a detailed protocol for determining the IC50 of this compound in various cancer cell lines using a cell viability assay.
Experimental Workflow
The general workflow for determining the IC50 of this compound involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for the determination of this compound IC50 values in cancer cell lines.
Data Presentation
While extensive searches were conducted, no publicly available data for the IC50 values of this compound in various cell lines were found. Researchers are encouraged to use the following template to summarize their experimentally determined IC50 values for clear comparison across different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) |
| NCI-H1975 | NSCLC | L858R, T790M | Enter experimental data |
| HCC827 | NSCLC | del E746-A750 | Enter experimental data |
| A549 | NSCLC | Wild-Type | Enter experimental data |
| Add other cell lines | Specify | Specify | Enter experimental data |
Experimental Protocols
The following is a detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
Materials and Reagents
-
Cancer cell lines of interest (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Culture:
-
Maintain the selected cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for an additional 72 hours (or a time point determined by the cell doubling time).
-
-
MTT Assay:
-
After the 72-hour incubation with this compound, add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
This document provides a framework for researchers to systematically evaluate the potency of this compound against various cancer cell lines. By following the detailed protocols and utilizing the provided templates, scientists can generate reliable and comparable IC50 data. This information is fundamental for the preclinical assessment of this compound and for guiding further drug development efforts in the pursuit of more effective cancer therapies.
Application Notes and Protocols for CRISPR-Cas9 Screening with an EGFR Inhibitor
Topic: Use of a Small Molecule EGFR Inhibitor in CRISPR-Cas9 Screening to Identify Genetic Modulators of Drug Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and protocol for utilizing a hypothetical small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), in conjunction with CRISPR-Cas9 genome-wide screening. The primary objective of such a screen is to identify genes that, when knocked out, confer resistance or sensitivity to the EGFR inhibitor. This information is invaluable for elucidating the compound's mechanism of action, identifying potential combination therapies, and discovering biomarkers for patient stratification. While specific data for a compound designated "Egfr-IN-79" is not publicly available, the principles and protocols outlined herein are broadly applicable to potent and specific EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[4] Small molecule inhibitors targeting the kinase activity of EGFR have shown clinical efficacy, but innate and acquired resistance remains a significant challenge.
CRISPR-Cas9 screening has emerged as a powerful tool for functional genomics, allowing for the systematic knockout of genes across the genome to assess their role in a biological process of interest.[5] When combined with a small molecule inhibitor, this technology can uncover the genetic landscape that influences drug response. A typical CRISPR screening workflow involves the design of a single-guide RNA (sgRNA) library, transduction of cells with this library, application of a selective pressure (in this case, the EGFR inhibitor), and subsequent analysis to identify sgRNAs that are enriched or depleted in the surviving cell population.[5]
This document outlines a generalized workflow for performing a CRISPR-Cas9 knockout screen with a potent EGFR inhibitor to identify genes that modulate cellular sensitivity to the compound.
EGFR Signaling Pathway
EGFR signaling is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2][3] These phosphorylated residues serve as docking sites for various signaling proteins, activating downstream pathways including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which ultimately regulate gene transcription and cellular processes like proliferation and survival.[1][6]
Figure 1: Simplified EGFR Signaling Pathway.
Data Presentation: Hypothetical Inhibitor Characteristics
For the purpose of this protocol, we will assume a hypothetical potent and selective EGFR inhibitor, "EGFRi". The following table summarizes its hypothetical in vitro characteristics.
| Parameter | Value | Cell Line |
| IC50 (Biochemical) | 1.5 nM | Purified EGFR Kinase |
| IC50 (Cellular) | 25 nM | A431 (EGFR-amplified) |
| Selectivity | >1000-fold vs. other kinases | Kinase Panel Screen |
| Effect on p-EGFR | IC50 = 30 nM | A431 Cells |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: Choose a cancer cell line known to be dependent on EGFR signaling for proliferation and survival (e.g., A431, HCC827).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Determination of EGFR Inhibitor Working Concentration
-
Cell Viability Assay: Plate cells in a 96-well plate and treat with a serial dilution of the EGFR inhibitor.
-
Incubation: Incubate for 72 hours.
-
Readout: Measure cell viability using a reagent such as CellTiter-Glo®.
-
Analysis: Determine the GI50 (concentration that inhibits growth by 50%). For the screen, a concentration that causes significant but not complete cell death (e.g., GI80-GI90) is often used to provide a suitable selection pressure.
CRISPR-Cas9 Library Transduction
This protocol outlines a pooled CRISPR knockout screen.
-
Library: Utilize a genome-wide or focused sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production: Produce lentivirus for the sgRNA library in HEK293T cells.
-
Titration: Determine the viral titer to achieve a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is crucial to ensure that most cells receive only a single sgRNA.
-
Transduction: Transduce the target cells with the lentiviral library at the predetermined MOI.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
CRISPR-Cas9 Screen Workflow
References
- 1. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The Role of the EGF Family of Ligands and Receptors in Renal Development, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Synergistic Potential of Egfr-IN-79 with other Anticancer Agents
For research, scientific, and drug development professionals.
Introduction
Egfr-IN-79 is a novel phenylpyrazole-styryl hybrid compound that has demonstrated potent antitumor activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] Preclinical studies have shown that this compound induces both ROS-independent apoptosis and autophagy mediated through the EGFR/AKT/mTOR signaling pathway in bladder cancer cells.[1][2] While the monotherapeutic potential of this compound is under investigation, a critical aspect of its preclinical evaluation is the assessment of its synergistic effects when combined with other anticancer agents. Combination therapies are a cornerstone of modern oncology, often leading to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance.
These application notes provide a comprehensive, generalized protocol for researchers to evaluate the synergistic potential of this compound with other cancer drugs. The methodologies outlined here are based on established practices for in vitro synergy screening and can be adapted for various cancer cell lines and combination partners.
Rationale for Synergy Studies with an EGFR Inhibitor
Targeting the EGFR pathway is a clinically validated strategy in various cancers. However, both intrinsic and acquired resistance can limit the efficacy of EGFR inhibitors. Combining this compound with drugs that have complementary mechanisms of action could lead to synergistic antitumor effects. Potential synergistic partners for this compound could include:
-
Chemotherapeutic agents: Standard-of-care chemotherapies could be combined with this compound to target different facets of cancer cell biology, potentially leading to enhanced cell killing.[3][4]
-
mTOR inhibitors: Given that this compound impacts the EGFR/AKT/mTOR pathway, combining it with a direct mTOR inhibitor could lead to a more profound and sustained blockade of this critical signaling cascade.[5][6][7][8][9]
-
Other targeted therapies: Inhibitors of parallel or downstream signaling pathways (e.g., MEK inhibitors) could prevent compensatory signaling and overcome resistance.
Data Presentation
Quantitative data from synergy experiments should be summarized for clear interpretation. The following tables provide templates for presenting cell viability and synergy analysis results.
Table 1: In Vitro Cell Viability (IC50) of Single Agents
| Cell Line | Compound | IC50 (µM) |
| T24 | This compound | Data |
| Drug B | Data | |
| HT-1376 | This compound | Data |
| Drug B | Data |
This table should be populated with the experimentally determined 50% inhibitory concentrations (IC50) for each drug alone in the selected cancer cell lines.
Table 2: Synergy Analysis of this compound in Combination with Drug B
| Cell Line | Combination Concentration (this compound + Drug B) | Combination Index (CI) | Synergy Interpretation |
| T24 | Conc. 1 + Conc. A | Value | Synergy/Additive/Antagonism |
| Conc. 1 + Conc. B | Value | Synergy/Additive/Antagonism | |
| Conc. 2 + Conc. A | Value | Synergy/Additive/Antagonism | |
| Conc. 2 + Conc. B | Value | Synergy/Additive/Antagonism | |
| HT-1376 | Conc. 1 + Conc. A | Value | Synergy/Additive/Antagonism |
| Conc. 1 + Conc. B | Value | Synergy/Additive/Antagonism | |
| Conc. 2 + Conc. A | Value | Synergy/Additive/Antagonism | |
| Conc. 2 + Conc. B | Value | Synergy/Additive/Antagonism |
This table should present the Combination Index (CI) values for various concentration pairs of this compound and the partner drug. The interpretation of synergy is based on the CI value (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
Mandatory Visualizations
Signaling Pathway
Caption: EGFR/AKT/mTOR signaling pathway with points of inhibition.
Experimental Workflow
Caption: Experimental workflow for synergy screening.
Experimental Protocols
1. Cell Culture
-
Cell Lines: Select a panel of cancer cell lines relevant to the therapeutic indication of interest (e.g., bladder cancer cell lines T24, HT-1376; non-small cell lung cancer cell lines A549, H1975).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
2. Single-Agent IC50 Determination
-
Objective: To determine the concentration of this compound and the combination drug that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the partner drug in culture medium.
-
Treat the cells with a range of concentrations for each drug individually for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, assess cell viability using a suitable method (e.g., MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism).
-
3. Combination Drug Synergy Assay (Checkerboard Method)
-
Objective: To assess the synergistic, additive, or antagonistic effects of this compound and a partner drug across a range of concentrations.
-
Procedure:
-
Based on the single-agent IC50 values, design a dose matrix (checkerboard) of drug concentrations. Typically, this will involve 5-7 concentrations of each drug, ranging from sub-IC50 to supra-IC50 levels.
-
Prepare the drug dilutions in a separate 96-well plate.
-
Seed cells in a 96-well plate as described for the IC50 determination.
-
After overnight incubation, treat the cells with the drug combinations from the prepared dose matrix plate. Include controls for each drug alone and a vehicle control.
-
Incubate the cells for 72 hours.
-
Measure cell viability as described previously.
-
4. Data Analysis and Synergy Quantification
-
Objective: To quantitatively determine the nature of the drug interaction.
-
Method: Combination Index (CI) - Chou-Talalay Method
-
The CI method is a widely accepted method for quantifying drug synergy. It is based on the median-effect equation.
-
Use software such as CompuSyn or SynergyFinder to calculate CI values from the dose-response data.
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate isobolograms to visualize the synergistic interactions. An isobologram is a graph that plots the concentrations of two drugs that produce a specified effect. Data points falling below the line of additivity indicate synergy.
-
5. Western Blot Analysis for Pathway Modulation
-
Objective: To confirm that the synergistic effects on cell viability are due to enhanced inhibition of the target signaling pathway.
-
Procedure:
-
Treat cells with this compound, the partner drug, and the combination at synergistic concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the EGFR/AKT/mTOR pathway (e.g., p-EGFR, EGFR, p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the changes in protein phosphorylation to confirm pathway inhibition.
-
These application notes provide a robust framework for the preclinical investigation of this compound in combination with other anticancer agents. A systematic approach to synergy screening, from initial IC50 determination to detailed pathway analysis, is essential for identifying promising combination therapies for further development. The provided protocols and data presentation templates are intended to guide researchers in designing and executing these critical studies. It is important to note that as of the last update, specific synergistic partners for this compound have not been detailed in the public scientific literature; therefore, the selection of combination drugs should be based on a strong biological rationale.
References
- 1. Discovery of a novel dual functional phenylpyrazole-styryl hybrid that induces apoptotic and autophagic cell death in bladder cancer cells - UM Research Repository [eprints.um.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Combining chemotherapy with epidermal growth factor receptor inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of EGFR-TKIs with chemotherapy versus chemotherapy or EGFR-TKIs alone in advanced NSCLC patients with EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antiproliferative and antiangiogenic effects of EGFR and mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Co-targeting EGFR and mTOR with gefitinib and everolimus in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of the EGFR and mTOR pathways in EGFR wild-type non-small cell lung cancer cell lines with different genetic backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Egfr-IN-79
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates key cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and inhibition of apoptosis.[1][3] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the intracellular kinase domain of EGFR, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[4][5] Egfr-IN-79 is a potent and selective inhibitor of EGFR, and this document provides a detailed protocol for assessing its apoptotic effects using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate late-stage apoptotic and necrotic cells, where membrane integrity is compromised.[6][7] This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[8][9]
Key Principles of the Assay
This protocol is based on the following principles:
-
EGFR Inhibition: this compound inhibits the tyrosine kinase activity of EGFR, blocking downstream pro-survival signaling pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) and activating pro-apoptotic pathways.[3][10]
-
Phosphatidylserine (PS) Exposure: A key feature of early apoptosis is the externalization of PS on the cell surface.[6]
-
Annexin V Binding: Fluorochrome-conjugated Annexin V binds specifically to the exposed PS residues, marking early apoptotic cells.[6][8]
-
Propidium Iodide (PI) Staining: PI enters cells with compromised membrane integrity, staining the nucleus of late apoptotic and necrotic cells.[6][7]
-
Flow Cytometry Analysis: A flow cytometer is used to quantify the percentage of cells in each quadrant of a dot plot, representing different cell populations:
-
Annexin V- / PI- (Lower Left): Live cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells (less common)
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Detailed Experimental Protocol
Materials and Reagents:
-
Cancer cell line with known EGFR expression (e.g., A549, HCC827)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometry tubes (5 mL polystyrene round-bottom)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Cell culture plates (e.g., 6-well plates)
-
Hemocytometer or automated cell counter
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well in complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach 70-80% confluency.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include the following controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well, as it may contain floating apoptotic cells.[7][9]
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with their corresponding supernatant.[7][9]
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes.
-
-
Incubation:
-
Incubate the tubes at room temperature for 15 minutes in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[8]
-
Analyze the samples on a flow cytometer. Be sure to set up appropriate compensation controls for FITC and PI.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for easy comparison.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total % Apoptotic Cells |
| Untreated Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 1 µM | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.5 ± 0.7 | 13.4 ± 1.9 |
| This compound | 5 µM | 62.1 ± 4.5 | 25.3 ± 2.8 | 11.6 ± 1.5 | 36.9 ± 4.3 |
| This compound | 10 µM | 35.8 ± 5.2 | 42.7 ± 3.9 | 20.5 ± 2.4 | 63.2 ± 6.3 |
| Positive Control | Varies | 15.4 ± 2.8 | 55.9 ± 4.1 | 27.7 ± 3.2 | 83.6 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the analysis of apoptosis induced by this compound using Annexin V and PI staining with flow cytometry. This method offers a robust and quantitative approach to evaluate the efficacy of EGFR inhibitors in promoting cancer cell death. Accurate execution of this protocol will yield reliable and reproducible data crucial for preclinical drug development and cancer research.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways [mdpi.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-79 Xenograft Model Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule involved in cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers.[3] EGFR-IN-79 is a novel, potent, and selective inhibitor of EGFR tyrosine kinase. These application notes provide a comprehensive guide for the development and utilization of cell line-derived xenograft (CDX) models to evaluate the in vivo efficacy of this compound.
Cell line-derived xenograft (CDX) models are established by implanting human cancer cell lines into immunodeficient mice.[4][5][6] These models are highly valuable for preclinical anti-cancer drug evaluation due to their reproducibility, rapid tumor growth, and cost-effectiveness, making them ideal for initial efficacy and proof-of-concept studies.[4][5]
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[2][3][7] this compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals and inhibiting tumor growth.
Caption: EGFR Signaling Pathways and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection and Culture
The choice of a suitable cancer cell line is critical for the success of a CDX model.[5] For evaluating an EGFR inhibitor like this compound, cell lines with known EGFR mutations or overexpression are recommended.
Recommended Cell Lines:
-
A549 (Lung Carcinoma): EGFR wild-type, but often used as a control.
-
NCI-H1975 (Lung Adenocarcinoma): Harbors the L858R and T790M EGFR mutations, conferring resistance to first-generation EGFR inhibitors.
-
HCC827 (Lung Adenocarcinoma): Features an EGFR exon 19 deletion, making it sensitive to EGFR inhibitors.
-
HT29 (Colon Adenocarcinoma): Expresses high levels of EGFR.[8]
Protocol for Cell Culture:
-
Culture selected cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Regularly test cells for mycoplasma contamination.
Animal Husbandry
Animal Strain:
-
Immunodeficient mice such as BALB/c nude, NOD/SCID, or NSG mice are suitable for xenograft studies.[4]
Housing and Care:
-
House mice in a specific pathogen-free (SPF) facility.
-
Provide sterile food, water, and bedding.
-
Maintain a 12-hour light/dark cycle.
-
Allow a one-week acclimatization period before the start of the experiment.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
The subcutaneous route is the most common and straightforward method for establishing CDX models.[5]
Protocol for Subcutaneous Implantation:
-
Harvest cultured cells during their exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Caption: Workflow for the development of a CDX model and efficacy testing.
Treatment with this compound
Protocol for Drug Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80).
-
Administer this compound orally or via intraperitoneal injection at the predetermined dose and schedule.
-
The control group should receive the vehicle only.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the first sign of significant morbidity.
Data Presentation
Tumor Growth Inhibition
Summarize the tumor growth data in a clear and concise table.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily | 1850 ± 150 | - |
| This compound | 10 | Daily | 925 ± 95 | 50% |
| This compound | 25 | Daily | 462 ± 60 | 75% |
| This compound | 50 | Daily | 185 ± 30 | 90% |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Body Weight Changes
Monitor for any signs of toxicity by recording body weight changes.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) ± SEM |
| Vehicle Control | - | +5.2 ± 1.5 |
| This compound | 10 | +4.8 ± 1.8 |
| This compound | 25 | +3.5 ± 2.1 |
| This compound | 50 | -1.2 ± 2.5 |
Concluding Remarks
These application notes provide a foundational framework for utilizing the this compound xenograft model in preclinical oncology research. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the evaluation of this compound's therapeutic potential. Further characterization of the xenograft tumors through techniques like immunohistochemistry (IHC) for target engagement and biomarker analysis can provide deeper insights into the mechanism of action of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. biocytogen.com [biocytogen.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. championsoncology.com [championsoncology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Noninvasive Evaluation of EGFR Expression of Digestive Tumors Using 99mTc-MAG3-Cet-F(ab′)2-Based SPECT/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-79: Application Notes on Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the long-term stability and defining optimal storage conditions for the EGFR inhibitor, Egfr-IN-79. The information herein is intended to guide researchers in maintaining the integrity and activity of this compound for experimental use.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₁₆ClN₃O₃ |
| Molecular Weight | 417.84 g/mol |
| Appearance | Solid |
Recommended Storage Conditions
Based on available vendor information, the recommended storage condition for this compound is at -20°C . It is typically shipped on blue ice to maintain a cold chain. For long-term storage, it is crucial to minimize freeze-thaw cycles. Aliquoting the compound into smaller, single-use vials is highly recommended.
Long-Term Stability Assessment Protocol
While specific long-term stability data for this compound is not publicly available, a robust stability study can be designed based on established guidelines for small molecule drugs. The following protocol outlines a comprehensive approach to determine the stability profile of this compound under various conditions.
Experimental Design
A full stability study should evaluate the impact of temperature, humidity, and light on the compound.
Table 1: Proposed Conditions for Long-Term Stability Study of this compound
| Condition | Temperature | Relative Humidity | Duration |
| Long-Term | -20°C ± 5°C | Ambient | 24 months |
| 4°C ± 2°C | 60% ± 5% RH | 24 months | |
| 25°C ± 2°C | 60% ± 5% RH | 24 months | |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |
| Photostability | 25°C ± 2°C | Ambient | As per ICH Q1B |
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into amber glass vials to protect from light.
-
For solid-state stability, weigh out a precise amount of this compound powder into individual vials.
-
-
Storage:
-
Place the prepared samples in stability chambers set to the conditions outlined in Table 1.
-
Designate a set of samples for each time point to avoid repeated handling of the same sample.
-
-
Time Points for Analysis:
-
Long-Term Conditions: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated Condition: 0, 1, 3, and 6 months.
-
Photostability: An initial and a final time point after exposure.
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to determine the purity of this compound and to detect and quantify any degradation products.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
-
Detection: UV spectrophotometry at a wavelength where this compound has maximum absorbance.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structure of any degradation products.
-
Visual Inspection: Note any changes in physical appearance (e.g., color, precipitation).
-
Solubility Testing: Assess any changes in the solubility of the compound in the chosen solvent.
-
Visualizations
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival. This compound is designed to inhibit this pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the stability testing process.
Caption: Workflow for assessing the long-term stability of this compound.
Data Presentation
All quantitative data from the stability study should be summarized in tables for clear comparison.
Table 2: Example Data Table for Purity of this compound at -20°C
| Time Point (Months) | Purity (%) by HPLC | Appearance |
| 0 | 99.8 | White solid |
| 3 | 99.7 | No change |
| 6 | 99.8 | No change |
| 12 | 99.6 | No change |
| 24 | 99.5 | No change |
Table 3: Example Data Table for Purity of this compound at 40°C/75%RH (Accelerated)
| Time Point (Months) | Purity (%) by HPLC | Degradant 1 (%) | Appearance |
| 0 | 99.8 | <0.05 | White solid |
| 1 | 98.5 | 1.2 | Slight yellowing |
| 3 | 96.2 | 3.5 | Yellow solid |
| 6 | 92.1 | 7.6 | Yellow-brown solid |
Conclusion
A systematic stability study is essential to understand the degradation profile of this compound and to establish appropriate storage and handling procedures. The protocols and methodologies outlined in this document provide a framework for researchers to ensure the quality and reliability of this compound in their experiments. Adherence to these guidelines will contribute to the generation of reproducible and accurate scientific data.
Application Notes and Protocols for Assessing EGFR Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest literature search, there is no publicly available information regarding a specific molecule designated "EGFR-IN-79". Therefore, these application notes and protocols provide a generalized framework for assessing the target engagement of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using the well-characterized inhibitor Gefitinib as an illustrative example. The principles and methods described herein are broadly applicable to the characterization of new chemical entities targeting EGFR.
Introduction to EGFR Target Engagement
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a critical therapeutic target.
Target engagement assays are indispensable in drug discovery and development for confirming that a drug candidate directly interacts with its intended target in a cellular context. For EGFR inhibitors, demonstrating target engagement involves verifying direct binding to the EGFR protein and assessing the subsequent inhibition of its kinase activity and downstream signaling pathways. This document outlines key methodologies for quantifying the interaction of small molecule inhibitors with EGFR in cells.
Key Methodologies for Assessing EGFR Target Engagement
Three primary methods are detailed below, each providing a different and complementary perspective on target engagement:
-
Western Blotting: To measure the inhibition of EGFR autophosphorylation and downstream signaling cascades.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the inhibitor to EGFR in intact cells by assessing protein stabilization.
-
NanoBRET™ Target Engagement Assay: A real-time, quantitative method to measure inhibitor binding to EGFR in living cells.
Data Presentation: Quantitative Analysis of EGFR Inhibition
The following tables summarize typical quantitative data obtained for the representative EGFR inhibitor, Gefitinib. These tables serve as a template for presenting data for a novel inhibitor.
Table 1: In Vitro Inhibition of EGFR by Gefitinib
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Kinase Assay | EGFR Tyrosine Kinase | N/A (in vitro) | 33 | [2][3] |
| Cell Growth Assay | EGF-stimulated growth | Tumor cells | 54 | [2][3] |
| Autophosphorylation | EGFR (Tyr1173) | NR6W cells | 26 | [4] |
| Autophosphorylation | EGFR (Tyr992) | NR6W cells | 57 | [4] |
| Autophosphorylation | EGFR (Tyr1173) | NR6wtEGFR cells | 37 | [4] |
| Autophosphorylation | EGFR (Tyr992) | NR6wtEGFR cells | 37 | [4] |
Table 2: Inhibition of Downstream Signaling by Gefitinib
| Downstream Target | Cell Line | IC50 (nM) | Reference |
| p-Akt | Low-EGFR expressing cells | 220 | [4] |
| p-Akt | EGFRvIII-expressing cells | 263 | [4] |
| p-PLC-γ | NR6W cells | 27 | [4] |
| p-PLC-γ | NR6wtEGFR cells | 43 | [4] |
Table 3: Cellular Proliferation Inhibition by Gefitinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | IC50 (µM) | Reference |
| H3255 | L858R | 0.003 | [5][6] |
| PC-9 | exon 19 deletion | 0.077 | [5] |
| 11-18 | exon 19 deletion | 0.39 | [5][6] |
| H1650 | exon 19 deletion | >10 (Resistant) | [7] |
| A549 | Wild-Type | >20 (Resistant) | [7] |
Experimental Protocols
Western Blotting for Phospho-EGFR and Downstream Signaling
This protocol allows for the semi-quantitative assessment of the inhibition of EGFR autophosphorylation and downstream signaling proteins like Akt and ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours before treatment. Pre-treat cells with various concentrations of the test inhibitor for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Cell lysis buffer with protease inhibitors.
-
Apparatus for protein quantification and detection (e.g., Western blot setup or ELISA).
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble EGFR at each temperature point by Western blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in living cells. The displacement of the tracer by a test compound results in a decrease in the BRET signal.
Materials:
-
HEK293 cells.
-
Plasmid encoding EGFR-NanoLuc® fusion protein.
-
Transfection reagent.
-
NanoBRET™ tracer specific for EGFR.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well or 384-well plates.
-
Luminometer capable of measuring BRET.
Protocol:
-
Transfection: Transfect HEK293 cells with the EGFR-NanoLuc® fusion vector and plate them in assay plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test inhibitor.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the milliBRET (mBRET) ratio (acceptor emission/donor emission x 1000). Plot the mBRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified EGFR Signaling Pathway.
Caption: Experimental Workflow for EGFR Target Engagement.
References
- 1. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: EGFR Inhibitor Solubility
Frequently Asked Questions (FAQs)
Q1: Why is my EGFR inhibitor not dissolving in aqueous solutions?
A1: Most small molecule kinase inhibitors, including many EGFR inhibitors, are highly lipophilic and have poor water solubility.[1][2] Their chemical structures are optimized for binding to the ATP pocket of the kinase, which often results in low aqueous solubility.[1] For instance, Gefitinib is sparingly soluble in aqueous buffers.[3][4] To achieve dissolution in aqueous media for cell-based assays, a common method is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[3][4]
Q2: What is the recommended solvent for creating a stock solution of an EGFR inhibitor?
A2: DMSO is the most commonly recommended solvent for preparing stock solutions of EGFR inhibitors like Gefitinib due to its high solubilizing capacity for these compounds.[5][6] Gefitinib is freely soluble in DMSO.[5][6] For example, solubility of Gefitinib in DMSO can be as high as 89 mg/mL.[7] Ethanol can also be used, but the solubility is generally much lower.[8]
Q3: How should I store my EGFR inhibitor stock solution?
A3: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[9][10] When stored properly, a Gefitinib stock solution in DMSO is stable for at least 3 months.[10] It is not recommended to store aqueous dilutions for more than one day.[3][4]
Q4: I dissolved my EGFR inhibitor in DMSO, but it precipitated when I diluted it in my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue. This happens because the final concentration of the inhibitor may exceed its solubility limit in the aqueous medium, even with a small percentage of DMSO. To avoid this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and that the final concentration of the inhibitor is below its aqueous solubility limit. It is also recommended to add the DMSO stock solution to the medium with vigorous vortexing or mixing to ensure rapid and uniform dispersion.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| EGFR inhibitor powder will not dissolve in DMSO. | Insufficient solvent volume or impure DMSO. | - Increase the volume of DMSO incrementally. - Use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[11] - Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[10] |
| Precipitation observed in the stock solution during storage at -20°C. | The concentration of the stock solution is too high and exceeds its solubility at -20°C. | - Prepare a less concentrated stock solution. - Before use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
| Inconsistent experimental results. | - Incomplete dissolution of the inhibitor. - Degradation of the inhibitor in aqueous solution. - Precipitation of the inhibitor in the experimental medium. | - Visually inspect your stock and working solutions for any precipitate before each use. - Prepare fresh dilutions in aqueous media for each experiment and do not store them.[3][4] - Consider using a vehicle control (medium with the same percentage of DMSO) in your experiments. |
| Cell toxicity observed in the vehicle control group. | The concentration of DMSO is too high. | - Most cell lines can tolerate DMSO up to 0.5% without significant toxicity. However, this can be cell-line dependent. - Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line. |
Quantitative Solubility Data for Gefitinib
| Solvent | Solubility | Molar Equivalent (MW: 446.9 g/mol ) | Citations |
| DMSO | ~20 mg/mL | ~44.75 mM | [3][4] |
| DMSO | up to 40 mg/mL | up to 89.5 mM | [8] |
| DMSO | 89 mg/mL at 25°C | ~199.15 mM | [7] |
| Ethanol | ~0.3 mg/mL | ~0.67 mM | [3][4] |
| Ethanol | up to 4 mg/mL | up to 8.95 mM | [8] |
| Water | <1 mg/mL at 25°C | <2.24 mM | [7] |
| Water | 0.027 mg/mL | ~0.06 mM | [12] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.12 mM | [3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of Gefitinib in DMSO
Materials:
-
Gefitinib powder (e.g., 10 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Preparation: Before opening, centrifuge the vial of Gefitinib powder at 1,000 x g for 3 minutes to ensure all the powder is at the bottom of the vial.[13]
-
Calculation of DMSO Volume: To prepare a 10 mM stock solution from 10 mg of Gefitinib (Molecular Weight: 446.9 g/mol ), you will need 2.24 mL of DMSO.[9]
-
Dissolution: Carefully add 2.24 mL of anhydrous DMSO to the vial containing 10 mg of Gefitinib.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.[10] Gentle warming to 37°C may assist in dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[9]
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Caption: A typical experimental workflow using an EGFR inhibitor.
Caption: Troubleshooting logic for EGFR inhibitor solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EGFR Inhibitor Concentration for Experiments
Disclaimer: The compound "EGFR-IN-79" is not found in the public scientific literature. This technical support guide has been created using data and protocols for commonly studied, commercially available EGFR inhibitors such as Gefitinib, Erlotinib, and Afatinib. The information provided should be used as a general guide and adapted for your specific inhibitor and experimental system.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental use of EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule EGFR inhibitors?
A1: Small molecule EGFR tyrosine kinase inhibitors (TKIs) typically function by binding to the ATP-binding site within the intracellular kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor that is essential for the activation of downstream signaling pathways.[2][3] By inhibiting this key activation step, these compounds effectively block cellular processes mediated by EGFR signaling, such as cell proliferation, survival, and migration.[3][4]
Q2: How do I determine the optimal concentration of an EGFR inhibitor for my cell line?
A2: The optimal concentration is cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response curve using a cell viability or proliferation assay (e.g., MTT, MTS, or CellTiter-Glo®). Based on published data for common EGFR inhibitors, a broad concentration range to test would be from 0.01 µM to 50 µM.[5][6][7] The goal is to determine the IC50 value (the concentration that inhibits 50% of the biological activity), which will inform the concentrations you use in subsequent experiments.
Q3: My EGFR inhibitor is not showing any effect on my cells. What are some possible reasons?
A3: There are several potential reasons for a lack of effect:
-
Cell Line Resistance: The cell line you are using may not have a sensitizing EGFR mutation (e.g., exon 19 deletion or L858R mutation) or may have acquired resistance mechanisms, such as the T790M mutation or activation of bypass signaling pathways (e.g., MET amplification).[8][9]
-
Incorrect Concentration: The concentrations used may be too low to have a significant effect.
-
Compound Instability or Insolubility: Ensure the inhibitor is properly dissolved and stable in your culture medium. Most EGFR inhibitors are dissolved in DMSO to create a stock solution.[1][10]
-
Experimental Error: Verify your experimental setup, including cell seeding density and incubation times.
Q4: How should I prepare and store my EGFR inhibitor stock solution?
A4: Most small molecule EGFR inhibitors are soluble in dimethyl sulfoxide (DMSO). For example, Gefitinib can be dissolved in DMSO to create a 10 mM stock solution.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Edge effects in the microplate. Drug interference with the assay reagent.[11] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. For colorimetric/fluorometric assays, include a "drug only" control (no cells) to check for interference. |
| No inhibition of EGFR phosphorylation in Western Blot. | Insufficient drug concentration or incubation time. Cell line has low or no EGFR expression. The antibody is not specific or is not working correctly. | Perform a time-course and dose-response experiment. A typical pretreatment time is 0.5-2 hours.[1][10] Confirm EGFR expression in your cell line via Western Blot or other methods. Include positive and negative controls for your antibodies. |
| Cells develop resistance to the inhibitor over time. | Acquired resistance mutations (e.g., T790M).[8] Activation of bypass signaling pathways.[9] | Sequence the EGFR gene in your resistant cells to check for new mutations. Investigate other signaling pathways (e.g., MET, HER2) using Western Blot or other assays. |
Data Presentation: Effective Concentrations of Common EGFR Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) for several common EGFR inhibitors across various cell lines. This data can serve as a reference for designing your initial dose-response experiments.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration |
| Gefitinib | Various NSCLC | Growth Inhibition | IC50 ranges from >10 µM (resistant) to <0.05 µM (sensitive) |
| NR6M (EGFRvIII) | Proliferation | ~2 µM completely blocks colony formation[5] | |
| PC9 (EGFR del E746-A750) | Growth Inhibition | IC50 ~0.015 µM | |
| Erlotinib | A549 (NSCLC, wild-type EGFR) | Apoptosis | IC50 ~23 µM[6] |
| DiFi (Colon Cancer) | Apoptosis | Effective at 1 µM[12] | |
| NSCLC cell lines with sensitizing mutations | Growth Inhibition | IC50 < 0.1 µM[13] | |
| Afatinib | HNE-1 (Nasopharyngeal Carcinoma) | Growth Inhibition | IC50 ~4.41 µM[7] |
| CNE-2 (Nasopharyngeal Carcinoma) | Growth Inhibition | IC50 ~2.81 µM[7] | |
| NCI-H1975 (NSCLC, L858R/T790M) | Growth Inhibition | IC50 ~2.5 µM[14] | |
| Osimertinib | PC9 (EGFR del E746-A750) | Growth Inhibition | Significant decrease in growth at 10 nM[15] |
| EGFR-mutated cell lines | Survival | EC50 ~17-46 nM[16] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline for assessing the effect of an EGFR inhibitor on cell proliferation.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[17]
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7][17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]
Western Blot for EGFR Pathway Analysis
This protocol allows for the analysis of EGFR phosphorylation and downstream signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 16-24 hours if you plan to stimulate with EGF.
-
Inhibitor Pretreatment: Treat the cells with the desired concentrations of the EGFR inhibitor for 0.5-2 hours.[1]
-
EGF Stimulation (Optional): If investigating ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
In Vitro Kinase Assay
This protocol provides a framework for directly measuring the inhibitory effect of a compound on EGFR kinase activity.
-
Reaction Setup: In a 384-well plate, add the recombinant EGFR enzyme to a kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA).[19]
-
Inhibitor Addition: Add serial dilutions of the EGFR inhibitor (dissolved in DMSO) and incubate for 30 minutes at room temperature.[19]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of a peptide substrate (e.g., Y12-Sox conjugated peptide) and ATP.[19]
-
Signal Detection: Monitor the reaction kinetics by measuring the fluorescence or luminescence signal over time using a plate reader. The signal change corresponds to the phosphorylation of the substrate.[19]
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Western Blot Experimental Workflow.
References
- 1. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Phase I/II Study of Erlotinib to Determine the Optimal Dose in Patients With Non‐Small Cell Lung Cancer Harboring Only EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. rsc.org [rsc.org]
Reducing Egfr-IN-79 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the off-target kinase inhibition of EGFR-IN-79, a hypothetical selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. EGFR is a key regulator of cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers.
Q2: What are "off-target" effects and why are they a concern for kinase inhibitors like this compound?
A2: Off-target effects occur when a drug interacts with proteins other than its intended target. For kinase inhibitors, this often means inhibiting other kinases due to the conserved nature of the ATP-binding pocket across the kinome.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting. Understanding and minimizing off-target effects is crucial for the development of safe and effective therapies.
Q3: How can I determine the selectivity profile of my batch of this compound?
A3: The selectivity of this compound can be determined by profiling its inhibitory activity against a broad panel of kinases. This is typically done using in vitro kinase assays. Several commercial services offer kinase profiling against hundreds of kinases. The results are usually reported as the concentration of the inhibitor required to inhibit 50% of a kinase's activity (IC50) or as binding affinity (Kd). A highly selective inhibitor will show a significantly lower IC50 or Kd for its primary target (EGFR) compared to other kinases.
Q4: What are some known off-targets of EGFR inhibitors similar to this compound?
A4: While this compound is a hypothetical compound, studies on other EGFR inhibitors like gefitinib, erlotinib, and lapatinib have identified several common off-target kinases. These can include other members of the ErbB family (like HER2/ErbB2), as well as kinases from different families such as SRC family kinases, Abelson murine leukemia viral oncogene homolog 1 (ABL), and Janus kinases (JAKs). The extent of off-target inhibition varies between different EGFR inhibitors. For example, lapatinib is a dual inhibitor of EGFR and HER2.[4][5][6]
Troubleshooting Guide: Unexpected Phenotypes or Toxicity
Issue: I'm observing a cellular phenotype that is inconsistent with EGFR inhibition alone.
This could be due to the inhibition of one or more off-target kinases. The following steps can help you troubleshoot this issue.
Step 1: Verify On-Target EGFR Inhibition
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Action: Perform a Western blot to check the phosphorylation status of EGFR at key tyrosine residues (e.g., Tyr1068, Tyr1173) and downstream signaling proteins like AKT and ERK in cells treated with this compound.
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Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, confirming on-target activity.
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Troubleshooting:
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No change in phosphorylation: Your inhibitor may not be cell-permeable, or the concentration used may be too low. Consider increasing the concentration or using a positive control inhibitor with known cell permeability.
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Inconsistent results: Ensure consistent cell culture conditions, treatment times, and lysis procedures.
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Step 2: Assess the Selectivity Profile of this compound
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Action: If not already done, perform a comprehensive kinase selectivity screen to identify potential off-targets. A broad panel of kinases will provide the most informative results.
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Expected Outcome: The screen will provide IC50 or Kd values for this compound against a wide range of kinases, highlighting potential off-targets that are inhibited at concentrations similar to or slightly higher than EGFR.
Step 3: Correlate Off-Targets with the Observed Phenotype
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Action: Research the biological functions of the identified off-target kinases. Use bioinformatics tools and literature searches to determine if the inhibition of these kinases could explain the unexpected phenotype.
-
Example: If you observe an unexpected cell cycle arrest and your kinase screen identifies CDK2 as a potential off-target, this could be the underlying cause.
Step 4: Use a Structurally Unrelated EGFR Inhibitor
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Action: Treat your cells with a different, structurally distinct EGFR inhibitor that has a known and different off-target profile.
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Expected Outcome: If the unexpected phenotype is still observed, it is more likely to be a consequence of on-target EGFR inhibition. If the phenotype is not replicated, it is likely due to an off-target effect of this compound.
Step 5: Rescue Experiment with Off-Target Kinase Activation
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Action: If a specific off-target is suspected, attempt to "rescue" the phenotype by activating the downstream signaling of that off-target kinase, if possible (e.g., by introducing a constitutively active mutant of the kinase).
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Expected Outcome: If the phenotype is reversed, it provides strong evidence that the off-target effect is responsible for the observed results.
Quantitative Data: Illustrative Selectivity Profile of an EGFR Inhibitor
The following table presents a hypothetical but representative selectivity profile for an EGFR inhibitor like this compound, with IC50 values for EGFR and a selection of common off-target kinases. This data is compiled from various sources on known EGFR inhibitors to provide a realistic example.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. EGFR) | Potential Biological Implication of Off-Target Inhibition |
| EGFR (On-Target) | 5 | 1 | Inhibition of cell proliferation, survival, and migration |
| HER2/ErbB2 | 50 | 10 | Inhibition of cell growth in HER2-positive cancers |
| SRC | 250 | 50 | Effects on cell adhesion, migration, and invasion |
| ABL1 | 500 | 100 | Potential for cardiotoxicity |
| LCK | 750 | 150 | Immunomodulatory effects |
| JAK2 | 1,500 | 300 | Effects on hematopoiesis and inflammation |
| CDK2 | >5,000 | >1,000 | Minimal impact on cell cycle at therapeutic concentrations |
| ROCK1 | >10,000 | >2,000 | Minimal impact on cell contraction and motility |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). This table is for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay (Radiometric)
This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.
Materials:
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Recombinant kinases
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Kinase-specific peptide substrates
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This compound (or other test inhibitor)
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Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
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[γ-³³P]ATP
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10% Phosphoric acid
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P81 phosphocellulose paper
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Scintillation counter and scintillation fluid
Procedure:
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Prepare serial dilutions of this compound in the kinase reaction buffer.
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In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted inhibitor.
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Initiate the kinase reaction by adding [γ-³³P]ATP.
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Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by adding phosphoric acid.
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Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
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Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
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Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
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Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol is for verifying the on-target inhibition of EGFR signaling in a cellular context.
Materials:
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Cancer cell line with known EGFR expression (e.g., A431)
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Complete cell culture medium
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This compound
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EGF (Epidermal Growth Factor)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Seed cells in a 6-well plate and allow them to adhere overnight.
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Serum-starve the cells for 12-24 hours.
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Pre-treat the cells with various concentrations of this compound for 1-2 hours.
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Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
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Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
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Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
EGFR Signaling Pathway
Caption: Simplified diagram of the EGFR signaling pathway.
Experimental Workflow for Assessing Kinase Selectivity
Caption: Workflow for assessing the selectivity of a kinase inhibitor.
Troubleshooting Logic for Unexpected Phenotypes
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
- 1. Quantitative proteomic profiling identifies protein correlates to EGFR kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Information for "Egfr-IN-79" Unattainable
Our comprehensive search for information regarding a compound specifically named "Egfr-IN-79" has yielded no results in publicly available scientific literature, chemical databases, or supplier catalogs.
The search results were consistently dominated by information pertaining to "eGFR," which stands for estimated Glomerular Filtration Rate, a clinical measure of kidney function. This is unrelated to a specific chemical compound for use in cell culture. Additionally, general information on the Epidermal Growth Factor Receptor (EGFR) and its class of inhibitors was found, but no reference to a specific molecule designated "this compound."
This suggests one of the following possibilities:
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Typographical Error: The name "this compound" may contain a typographical error.
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Internal Compound Name: This could be an internal designation for a compound within a specific research institution or company that has not been disclosed in public-facing documentation.
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Novel or Obscure Compound: The compound may be very new or not widely studied, and therefore, information is not yet available in the public domain.
Without specific information on the chemical structure, properties, and biological activity of "this compound," it is not possible to create the requested technical support center content, including:
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Troubleshooting Guides and FAQs: These require knowledge of common experimental issues, which is specific to the compound's behavior.
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Quantitative Data Summaries: Data on stability, half-life, and effective concentrations are compound-specific.
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Detailed Experimental Protocols: Validated protocols for use in cell culture are dependent on the compound's characteristics.
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Signaling Pathway and Workflow Diagrams: Visualizing the mechanism of action requires understanding how the specific compound interacts with the EGFR signaling pathway.
To proceed, we kindly request that you verify the compound's name and provide any additional identifiers you may have, such as:
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Chemical Abstracts Service (CAS) Number
-
Chemical Structure or SMILES String
-
A reference to a scientific publication or patent where the compound is described
-
The name of the supplier or manufacturer
Once more specific information is available, we will be able to generate the detailed technical support center content as you have requested.
Egfr-IN-79 unexpected cytotoxicity in control cells
This technical support center provides troubleshooting guidance for researchers encountering unexpected cytotoxicity with EGFR-IN-79 in control cells. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our control cell line when treated with this compound. What are the potential causes?
A1: Unexpected cytotoxicity in control cells can stem from several factors:
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Off-target effects: The compound may be inhibiting other essential kinases or cellular proteins required for cell survival, independent of its effect on EGFR.
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Compound-related issues: The batch of this compound may have impurities or degradation products that are cytotoxic.
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Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a cytotoxic concentration, especially after serial dilutions.
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Experimental artifacts: Issues with cell culture conditions, assay reagents, or plate reader settings can lead to inaccurate cytotoxicity readings.
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Cell line characteristics: The "control" cell line may have an unappreciated dependency on a pathway that is sensitive to this compound's off-target effects.
Q2: How can we quickly determine if the observed cytotoxicity is due to the solvent?
A2: To assess solvent toxicity, you should run a parallel experiment where the control cells are treated with the same concentrations of the solvent (e.g., DMSO) as used in the compound-treated wells. This "vehicle control" will help you differentiate between the cytotoxicity caused by the compound and that caused by the solvent.
Q3: What is the first step in troubleshooting unexpected cytotoxicity?
A3: The first step is to confirm the identity and purity of your this compound compound. Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) can verify the molecular weight and purity of the compound. If possible, sourcing a new batch of the compound can also help rule out batch-specific issues.
Troubleshooting Guide
This guide provides a systematic approach to investigating the unexpected cytotoxicity of this compound in your control cells.
Step 1: Verify Compound and Experimental Setup
Question: How can I be sure that the observed cytotoxicity is a real effect of the compound and not an artifact?
Answer:
-
Confirm Compound Identity and Purity:
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Use LC-MS to confirm the molecular weight of this compound.
-
Use HPLC to assess the purity of the compound. Contaminants could be responsible for the cytotoxic effects.
-
-
Evaluate Solvent Toxicity:
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Run a vehicle control experiment. Treat your control cells with a dose-response of the solvent (e.g., DMSO) used to dissolve this compound.
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Ensure the final solvent concentration in your assay is well below the known toxic level for your cell line (typically <0.5% for DMSO).
-
-
Review Assay Protocol:
-
Ensure that your cytotoxicity assay (e.g., MTT, CellTiter-Glo) is being performed correctly.[1]
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Check for potential interference of the compound with the assay reagents or readout. For example, some compounds can auto-fluoresce or interfere with enzyme-based assays.
-
Step 2: Characterize the Cytotoxic Effect
Question: How can we better understand the nature of the cytotoxicity we are observing?
Answer:
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Perform a Dose-Response Cytotoxicity Assay:
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Treat both your EGFR-dependent (positive control) and your control cell lines with a wide range of this compound concentrations.
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Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines. A narrow window between the IC50 values suggests a potential off-target effect.
Table 1: Hypothetical Cytotoxicity Data for this compound
Cell Line EGFR Status This compound IC50 (µM) HCC827 EGFR-mutant (sensitive) 0.05 A549 EGFR wild-type (control) 1.5 | MCF10A | EGFR wild-type (control) | 2.0 |
-
-
Assess the Time-Dependence of Cytotoxicity:
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Measure cell viability at different time points after compound addition (e.g., 24, 48, 72 hours). This can help determine if the toxicity is acute or requires prolonged exposure.
-
Step 3: Investigate Off-Target Effects
Question: If we suspect off-target effects, how can we identify the potential unintended targets?
Answer:
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Perform a Kinase Selectivity Profile:
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Screen this compound against a panel of other kinases. This is a common approach to identify off-target interactions.[2][3]
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The results will show the inhibitory activity of your compound against a broad range of kinases, revealing potential off-targets that could be responsible for the cytotoxicity.
Table 2: Hypothetical Kinase Selectivity Profile for this compound (at 1 µM)
Kinase Target % Inhibition EGFR 98% SRC 85% ABL 75% CDK2 10% | MAPK1 | 5% |
-
-
Consult Bioinformatics Databases:
-
Use databases that predict potential off-targets for small molecules based on chemical structure similarity.
-
Step 4: Design Follow-up Experiments
Question: Based on the initial findings, what are the next logical experimental steps?
Answer:
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Validate Off-Target Hits:
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If the kinase screen identifies potential off-targets, use specific inhibitors for those kinases to see if they replicate the cytotoxicity observed with this compound in your control cells.
-
-
Assess Apoptosis and Cell Cycle Arrest:
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Use assays like Annexin V/PI staining and cell cycle analysis to determine the mechanism of cell death (apoptosis vs. necrosis) and if the compound is causing cell cycle arrest.
-
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare a vehicle control series with the corresponding solvent concentrations.
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Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for the desired time period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (equal to the volume of the medium).
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
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Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
This is typically performed as a service by specialized companies. The general workflow is as follows:
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Compound Submission: Provide a sample of this compound at a specified concentration and purity.
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Assay Format: The service provider will use a high-throughput in vitro kinase assay, often based on radiometric detection ([33P]-ATP) or fluorescence/luminescence.[4][5]
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Kinase Panel: The compound is tested against a large panel of purified kinases (e.g., >400 kinases).
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Data Reporting: The results are typically provided as the percent inhibition of each kinase at a given compound concentration (e.g., 1 µM).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified EGFR signaling pathway and the intended target of this compound.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
Caption: On-target vs. potential off-target effects of a kinase inhibitor.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. revvity.com [revvity.com]
- 5. bmglabtech.com [bmglabtech.com]
Improving Egfr-IN-79 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using EGFR-IN-79 in in vivo studies. The primary focus is on addressing the challenges associated with the poor bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound for in vivo studies?
A1: Before initiating in vivo experiments, it is crucial to determine the solubility of this compound in various pharmaceutically acceptable vehicles. This will help in selecting an appropriate formulation strategy. A tiered approach is recommended:
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Aqueous Solubility: Determine the solubility in water or buffered solutions (e.g., phosphate-buffered saline, PBS) at a relevant pH. Most kinase inhibitors have poor aqueous solubility.[1][2]
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Co-solvents: Assess solubility in common co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), dimethyl sulfoxide (DMSO), and ethanol.[3][4]
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Lipids and Surfactants: For lipid-based formulations, evaluate solubility in oils (e.g., corn oil, sesame oil, Miglyol 812®) and surfactants (e.g., Tween® 80, Cremophor® EL).[5][6]
Q2: Which vehicle should I choose for the oral administration of this compound?
A2: The choice of vehicle depends on the physicochemical properties of this compound and the study's objective. For poorly soluble compounds, simple aqueous suspensions are often the first choice due to their ease of preparation. However, for compounds with very low solubility, more complex formulations may be necessary to achieve adequate exposure.[6]
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Suspensions: A common starting point is a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween® 80.[5]
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Solutions: If the compound is sufficiently soluble in a co-solvent system (e.g., a mixture of PEG 400, ethanol, and water), this can improve absorption by presenting the drug in a dissolved state.[7]
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Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[8][9]
Q3: What are the recommended routes of administration for this compound in preclinical models?
A3: The route of administration will depend on the experimental goals.
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Oral (PO): Oral gavage is the most common route for evaluating the oral bioavailability and efficacy of potential oral drug candidates.[5]
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Intravenous (IV): IV administration is essential for determining the absolute bioavailability and for studies where bypassing oral absorption is desired. Due to the poor aqueous solubility of many kinase inhibitors, a formulation with co-solvents or a specialized delivery system is often required for IV administration.[10]
-
Intraperitoneal (IP): IP injection is another common route in rodent studies. While it bypasses the gastrointestinal tract, absorption can still be variable.
Q4: How can I improve the oral bioavailability of this compound?
A4: Improving the oral bioavailability of poorly soluble kinase inhibitors like this compound often involves advanced formulation strategies:[1]
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Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can enhance the dissolution rate.[11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[12]
-
Lipid-Based Formulations: These formulations can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8][9]
-
Salt Formation: Creating a more soluble salt form of the drug can be an effective strategy. Lipophilic salt forms can be particularly useful for lipid-based formulations.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug precipitates out of solution/suspension during preparation or before administration. | - The drug concentration exceeds its solubility in the chosen vehicle.- Temperature changes affecting solubility.- pH shift in the formulation. | - Re-evaluate the solubility of this compound in the chosen vehicle and adjust the concentration accordingly.- Gently warm the formulation (if the compound is heat-stable) and maintain a consistent temperature.- Use a buffered vehicle to maintain a stable pH.- For suspensions, ensure adequate mixing and use a suitable suspending agent. |
| Low and/or highly variable plasma concentrations after oral administration. | - Poor aqueous solubility leading to dissolution rate-limited absorption.[1]- Low permeability across the intestinal wall.- First-pass metabolism in the gut wall and/or liver.[13]- P-glycoprotein (P-gp) efflux.[14] | - Utilize a more advanced formulation strategy to enhance solubility (e.g., lipid-based formulation, solid dispersion).[8][9][12]- Co-administer with a P-gp inhibitor (for research purposes) to assess the impact of efflux.- Consider if food has an effect on absorption, as some kinase inhibitors show altered pharmacokinetics with food.[1] |
| Unexpected toxicity or adverse effects in animal models. | - The vehicle itself may have toxic effects at the administered volume and concentration.[4]- High local concentration of the drug at the site of administration (e.g., gastrointestinal irritation). | - Run a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of co-solvents like DMSO or ethanol if possible.[3]- For oral dosing, ensure the formulation is well-dispersed to avoid high local concentrations. |
| Difficulty in preparing a stable and homogeneous formulation. | - Inadequate mixing or homogenization.- Inappropriate choice of suspending or emulsifying agents. | - Use appropriate equipment for homogenization (e.g., sonicator, homogenizer).- Optimize the concentration of suspending agents (e.g., CMC) or surfactants (e.g., Tween® 80).- For lipid-based formulations, ensure all components are fully dissolved and miscible. |
Data Presentation
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Component | Route(s) | Properties and Considerations |
| Water with 0.5% CMC, 0.1% Tween® 80 | PO | Standard suspension vehicle. Tween® 80 acts as a wetting agent. Generally well-tolerated.[5][6] |
| PEG 400 | PO, IV | Co-solvent. Can improve solubility but may have physiological effects at high concentrations.[3] |
| Corn Oil / Sesame Oil | PO, IP | Suitable for highly lipophilic compounds. Not for IV use.[4][5] |
| 10% DMSO, 40% PEG 400, 50% Saline | IV, IP | A common co-solvent system for IV administration of poorly soluble drugs. DMSO concentration should be minimized.[4] |
| Self-Emulsifying Drug Delivery System (SEDDS) | PO | Lipid-based formulation that forms an emulsion in the GI tract, enhancing solubilization and absorption.[8][9] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% CMC, 0.1% Tween® 80) | 750 ± 150 | 4 | 6,000 ± 1,200 | 15 |
| Solution (10% EtOH, 30% PG, 60% Water) | 1,500 ± 300 | 2 | 13,500 ± 2,500 | 34 |
| SEDDS Formulation | 3,200 ± 650 | 1 | 28,800 ± 5,000 | 72 |
Note: These are illustrative data based on typical improvements seen with different formulation strategies for poorly soluble kinase inhibitors and do not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension (10 mg/mL)
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.
-
Homogenize the suspension using a sonicator or homogenizer until a fine, uniform dispersion is achieved.
-
Store at 4°C and re-suspend thoroughly before each use.
Protocol 2: Preparation of a Co-solvent Solution (5 mg/mL)
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a strong solvent like DMSO or ethanol.
-
In a separate container, prepare the co-solvent mixture (e.g., 40% PEG 400, 50% saline).
-
Slowly add the drug solution from step 2 to the co-solvent mixture while vortexing.
-
Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <10%) in the final formulation.
-
Visually inspect for any precipitation. If the solution is not clear, the drug concentration may be too high for this vehicle.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) (20 mg/mL)
-
Weigh the required amounts of this compound, oil (e.g., Miglyol 812®), surfactant (e.g., Kolliphor® EL), and co-surfactant (e.g., Transcutol® HP).
-
Gently heat the oil and surfactant/co-surfactant mixture to approximately 40°C to reduce viscosity.
-
Add the this compound to the heated mixture and stir until completely dissolved.
-
Allow the formulation to cool to room temperature.
-
Store in a tightly sealed container, protected from light.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EGFR Kinase Assays & Compound Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering assay interference from fluorescent compounds when screening for EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are common causes of interference in fluorescence-based EGFR kinase assays?
A1: Interference in fluorescence-based kinase assays, such as those for EGFR, can arise from several sources. A primary cause is the intrinsic fluorescence of test compounds, which can lead to false positives or negatives by directly contributing to the signal detected by the instrument.[1][2] Other factors include light scattering from precipitated compounds and quenching of the fluorescent signal by the test compound.[1][2]
Q2: How can I determine if my test compound, for example, "EGFR-IN-79," is causing fluorescence interference?
A2: To ascertain if a test compound is fluorescent and interfering with your assay, you can run a control experiment. This involves measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate. A high background signal from the compound alone indicates intrinsic fluorescence.
Q3: What alternative assay formats are less susceptible to fluorescence interference?
A3: Several alternative assay formats are less prone to interference from fluorescent compounds.[3] These include:
-
Luminescence-based assays: These assays, such as ADP-Glo™, measure the production of ADP, a product of the kinase reaction, through a luciferase-based reaction that generates light.[2]
-
Radioisotope-based assays: These traditional assays use radiolabeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate. They are generally insensitive to compound fluorescence.[1][3]
-
Label-free methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding events directly without the need for fluorescent labels.
Q4: Can changing the fluorophore in my assay help reduce interference?
A4: Yes, switching to a different fluorophore can be an effective strategy. Using fluorophores that are excited at longer wavelengths (red-shifted) can often mitigate interference because fewer compounds autofluoresce in the red spectrum.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating assay interference caused by compound fluorescence.
Problem: High background fluorescence or inconsistent results in an EGFR kinase assay.
Step 1: Identify the Source of Interference
The first step is to determine if the test compound is the source of the aberrant signal.
Experimental Protocol: Compound Autofluorescence Check
-
Prepare Control Wells: In a microplate, prepare wells containing:
-
Assay buffer alone.
-
Assay buffer with the test compound at the highest concentration used in the assay.
-
Assay buffer with the fluorescent substrate/probe used in the assay.
-
-
Incubate: Incubate the plate under the same conditions as the kinase assay (temperature and time).
-
Read Fluorescence: Measure the fluorescence intensity in all wells using the same filter set as the main experiment.
Data Interpretation:
| Condition | Expected Result (No Interference) | Indication of Interference |
| Buffer + Test Compound | Signal similar to buffer alone | High signal indicates intrinsic fluorescence of the compound. |
| Buffer + Substrate/Probe | Expected baseline fluorescence | A lower signal in the presence of the compound may indicate quenching. |
Step 2: Mitigate Fluorescence Interference
If compound fluorescence is confirmed, several strategies can be employed to reduce its impact.
Strategy 1: Spectral Shift
-
Action: Switch to a fluorescent probe with excitation and emission wavelengths in the far-red spectrum (e.g., Cy5-based probes).[1]
-
Rationale: Many interfering compounds fluoresce in the blue-green region of the spectrum. Moving to longer wavelengths can reduce this background signal.[5]
Strategy 2: Use a Different Assay Technology
-
Action: Transition to an orthogonal assay format that is not based on fluorescence detection.
-
Recommended Alternatives:
-
ADP-Glo™ Kinase Assay: A luminescence-based assay that measures ADP production.
-
Radiometric [γ-³²P]ATP Assay: The gold standard for kinase activity measurement, unaffected by optical interference.
-
Experimental Protocol: ADP-Glo™ Kinase Assay (Summary)
-
Kinase Reaction: Perform the EGFR kinase reaction with the test compound.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and then generate a luminescent signal using a luciferase/luciferin reaction.
-
Measure Luminescence: Read the luminescent signal on a plate reader.
Step 3: Data Correction
If switching assays is not feasible, you can attempt to correct for the interference.
-
Action: Subtract the background fluorescence from the test compound wells.
-
Procedure:
-
For each concentration of the test compound, prepare a control well without the enzyme.
-
Measure the fluorescence in these control wells.
-
Subtract the average fluorescence of the no-enzyme control from the corresponding wells containing the enzyme.
-
Considerations for Data Correction:
| Factor | Implication |
| Signal-to-Background Ratio | If the compound's fluorescence is very high, the corrected data may have a large error margin. |
| Inner Filter Effect | Highly colored compounds can absorb the excitation or emission light, leading to inaccurate readings that are difficult to correct for. |
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental and biological processes, the following diagrams illustrate key concepts.
Caption: EGFR signaling pathway upon ligand binding.
Caption: Troubleshooting workflow for compound fluorescence.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medibeacon.com [medibeacon.com]
- 3. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]
- 4. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 5. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EGFR-IN-79 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to EGFR-IN-79, a covalent, third-generation EGFR inhibitor. The information provided is based on established mechanisms of resistance to similar inhibitors and strategies to overcome them.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced response and higher IC50 values. What could be the cause?
-
Answer: The most common reason for acquired resistance to third-generation EGFR inhibitors is the emergence of a secondary mutation in the EGFR kinase domain, specifically the C797S mutation.[1][2] This mutation replaces the cysteine residue at position 797 with a serine, which prevents the covalent binding of irreversible inhibitors like this compound.[1][2] Other less frequent on-target mutations (e.g., L792, L718) or off-target mechanisms like bypass pathway activation (e.g., MET or HER2 amplification) can also contribute.[3][4][5]
Issue 2: How to confirm the mechanism of resistance.
-
Question: How can I experimentally confirm that the C797S mutation is responsible for the observed resistance?
-
Answer: You can confirm the presence of the C797S mutation through a few key experiments:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the EGFR kinase domain of your resistant cells to identify the C797S mutation.
-
Western Blot Analysis: While not directly detecting the mutation, you can observe the sustained phosphorylation of EGFR and downstream signaling proteins (like Akt and ERK) in the presence of this compound in resistant cells compared to sensitive cells.
-
Allelic Context Determination: It's crucial to determine if the C797S mutation is on the same allele (in cis) or a different allele (in trans) as the primary activating mutation and the T790M mutation (if present).[6] This can be done using specialized sequencing techniques and will inform your strategy to overcome resistance.
-
Issue 3: My cells are confirmed to have the C797S mutation. What are my options?
-
Question: I've confirmed the C797S mutation in my resistant cell line. What therapeutic strategies can I explore to overcome this resistance?
-
Answer: The strategy depends on the allelic context of the C797S mutation.
-
C797S and T790M in trans (on different alleles): A combination of a first-generation EGFR inhibitor (e.g., gefitinib, erlotinib) and a third-generation inhibitor (like this compound or osimertinib) can be effective. The first-generation inhibitor targets the EGFR with the activating mutation, while the third-generation inhibitor targets the T790M-mutant EGFR.[6][7]
-
C797S and T790M in cis (on the same allele): This is more challenging as the triple-mutant EGFR is resistant to all current generations of EGFR inhibitors.[6] Promising strategies include:
-
Combination with a MET inhibitor: If MET amplification is a co-occurring resistance mechanism.
-
Combination with an anti-EGFR antibody: For example, cetuximab can be combined with brigatinib.[8][9][10][11]
-
Fourth-generation EGFR inhibitors: These are in development and are designed to inhibit EGFR with the C797S mutation.[4][12][13][14][15]
-
Allosteric EGFR inhibitors: These bind to a different site on the EGFR kinase and can be effective against C797S mutants, often in combination with an anti-EGFR antibody like cetuximab.[3][16][17][18]
-
-
Issue 4: How to design a combination therapy experiment.
-
Question: I want to test a combination of this compound with another drug. How should I design the experiment to assess for synergy?
-
Answer: The Chou-Talalay method is a widely accepted approach to quantify drug synergy.[19][20][21] You would perform a cell viability assay (e.g., MTT or CellTiter-Glo) with each drug individually and in combination at various concentrations. The results are then used to calculate a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Frequently Asked Questions (FAQs)
What is this compound? this compound is a hypothetical covalent (irreversible) third-generation EGFR tyrosine kinase inhibitor (TKI). It is designed to be effective against EGFR mutations that confer resistance to first- and second-generation TKIs, such as the T790M "gatekeeper" mutation, while sparing wild-type EGFR.
What is the mechanism of action of covalent EGFR inhibitors? Covalent EGFR inhibitors form an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This permanently inactivates the receptor, preventing downstream signaling that drives cell proliferation and survival.[13]
What are the main downstream signaling pathways of EGFR? The primary downstream signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways play crucial roles in cell growth, proliferation, and survival.
Why is this compound less effective against wild-type EGFR? Third-generation EGFR inhibitors are designed to have a higher affinity for the mutant forms of EGFR (e.g., those with activating mutations and the T790M resistance mutation) compared to the wild-type receptor. This selectivity helps to minimize off-target effects and toxicity in normal cells.
Data Presentation: Efficacy of Combination Therapies in C797S-mutant Cells
The following tables summarize the in vitro efficacy (IC50 values) of various compounds against EGFR-mutant cell lines, including those with the C797S resistance mutation.
Table 1: IC50 Values of Single-Agent EGFR Inhibitors
| Cell Line (EGFR Mutations) | Osimertinib IC50 (nM) | Brigatinib IC50 (nM) |
| PC-9 (Exon 19 del) | ~10-20 | ~50-100 |
| H1975 (L858R/T790M) | ~15-30 | ~100-200 |
| Ba/F3 (del19/T790M/C797S) | >1000[22] | 67.2[22] |
| Ba/F3 (L858R/T790M/C797S) | 780[22] | 55.5[15] |
Table 2: IC50 Values of Fourth-Generation and Allosteric Inhibitors
| Compound | Cell Line (EGFR Mutations) | IC50 (nM) |
| CH7233163 | Ba/F3 (del19/T790M/C797S) | ~1.3[23] |
| BI-4020 | Ba/F3 (del19/T790M/C797S) | 0.2[22] |
| EAI045 (Allosteric) | Ba/F3 (L858R/T790M) | ~30 |
Note: IC50 values can vary between studies and experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol is for assessing cell viability in response to treatment with this compound and/or other compounds.[15][16][22][24][25]
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of your test compound(s) in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only control wells.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C, or until the crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Western Blot Protocol for EGFR Pathway Activation
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.[26][27][28]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and/or other compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
3. Synergy Assay Protocol (Chou-Talalay Method)
This protocol outlines the experimental setup and data analysis for determining drug synergy.[6][19][21]
-
Experimental Design:
-
Determine the IC50 value for each drug individually in your cell line of interest.
-
Prepare serial dilutions of each drug.
-
Set up a combination matrix in a 96-well plate. This typically involves a constant ratio of the two drugs based on their IC50 values (e.g., a fixed ratio of Drug A IC50: Drug B IC50).
-
Include wells with each drug alone at the same concentrations used in the combination.
-
Perform a cell viability assay (e.g., MTT) as described above.
-
-
Data Analysis:
-
For each drug and the combination, calculate the fraction of cells affected (Fa) at each dose (Fa = 1 - fraction of viable cells).
-
Use software like CompuSyn to perform the Chou-Talalay analysis.[21][29] This software will generate:
-
Median-effect plots: To determine the dose-effect relationship for each drug and the combination.
-
Combination Index (CI) values: A CI value is calculated for different Fa levels. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Isobolograms: A graphical representation of the synergy, additivity, or antagonism at a specific effect level (e.g., ED50).
-
-
Visualizations
Caption: EGFR Signaling Pathway.
Caption: Mechanism of Resistance to Covalent EGFR Inhibitors.
Caption: Experimental Workflow for Combination Therapy.
References
- 1. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primary Resistance to Combination Therapy with First- and Third-Generation EGFR Tyrosine Kinase Inhibitors of Lung Adenocarcinoma Harboring EGFR 19Del/T790M/in Trans-C797S Mutations with Co-Occurring CTNNB1 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Treatment of Lung Adenocarcinoma Harboring EGFR-Activating Mutation, T790M, and cis-C797S Triple Mutations by Brigatinib and Cetuximab Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brigatinib combined with cetuximab in the fifth-line treatment of non-small cell lung cancer with EGFR p.C797S mutation in critically ill patients: a report of two cases and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Case Report: Durable Response to the Combination of Brigatinib and Cetuximab Plus Icotinib in a NSCLC Patient Harboring EGFR L858R-T790M-cis-G796S and L718Q Resistance Mutations Following Progression With Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Possibility of brigatinib‐based therapy, or chemotherapy plus anti‐angiogenic treatment after resistance of osimertinib harboring EGFR T790M‐cis‐C797S mutations in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. books.apple.com [books.apple.com]
- 21. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Orthoallosteric EGFR-TKIs: A New Paradigm in NSCLC Treatment Strategy Targeting the C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. researchgate.net [researchgate.net]
- 28. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 29. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
Egfr-IN-79 dose-response curve not sigmoidal
Welcome to the technical support center for EGFR-IN-79. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel EGFR inhibitor.
FAQs and Troubleshooting
Q1: My dose-response curve for this compound is not sigmoidal. What are the potential causes and how can I troubleshoot this?
A non-sigmoidal dose-response curve can arise from a variety of experimental factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Possible Cause 1: Compound-Related Issues
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. If the compound precipitates at higher concentrations, the effective concentration will be lower than the nominal concentration, leading to a plateau or a drop in the response at the high end of the curve.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay concentrations for any signs of precipitation.
-
Prepare fresh stock solutions in 100% DMSO.
-
When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability or enzyme activity (typically ≤ 1%).
-
-
-
Aggregation: The compound may form aggregates at higher concentrations, which can lead to non-specific inhibition or other artifacts, resulting in a distorted curve.
-
Troubleshooting:
-
Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to help prevent aggregation.
-
Evaluate the compound's behavior in dynamic light scattering (DLS) to directly assess aggregation.
-
-
Possible Cause 2: Assay-Related Issues
-
Incorrect Concentration Range: The tested concentration range may not be appropriate to capture the full sigmoidal response.
-
Troubleshooting:
-
Perform a wider range of serial dilutions, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to ensure you capture the top and bottom plateaus of the curve.
-
-
-
ATP Concentration (for biochemical assays): If you are performing a biochemical kinase assay, the concentration of ATP can significantly impact the apparent IC50 of an ATP-competitive inhibitor. If the ATP concentration is too high, it can outcompete the inhibitor, leading to a right-shifted and potentially flattened curve.
-
Troubleshooting:
-
Determine the Km of ATP for your specific EGFR kinase preparation and run the assay with an ATP concentration at or near the Km value.
-
-
-
Enzyme/Substrate Concentration (for biochemical assays): Inappropriately high enzyme or substrate concentrations can affect the linearity of the assay and distort the dose-response curve.
-
Troubleshooting:
-
Optimize the enzyme and substrate concentrations to ensure the assay is in the linear range of detection for the chosen incubation time.
-
-
-
Cell Health and Density (for cell-based assays): In cell-based assays, cell health, density, and passage number can influence the response to a drug.
-
Troubleshooting:
-
Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment.
-
Use cells within a consistent and low passage number range.
-
-
Possible Cause 3: Complex Biological Mechanisms
-
Biphasic (Hormetic) Response: Some compounds can exhibit a biphasic or hormetic dose-response, where a low dose stimulates a response, while a high dose inhibits it. This results in a U-shaped or inverted U-shaped curve. This can be due to off-target effects at different concentrations or the activation of compensatory signaling pathways.
-
Troubleshooting:
-
Carefully analyze the shape of your curve. If it is biphasic, standard sigmoidal models will not fit the data correctly.
-
Consider the possibility of off-target effects of this compound at different concentration ranges.
-
-
-
Dual Mechanism of Action: As reported, this compound induces both apoptosis and autophagy.[1] The interplay between these two pathways at different concentrations could potentially lead to a non-sigmoidal dose-response in cell viability assays. For example, induction of protective autophagy at certain concentrations might counteract the apoptotic effect.
-
Troubleshooting:
-
In addition to cell viability, measure specific markers for apoptosis (e.g., caspase activation, Annexin V staining) and autophagy (e.g., LC3-II conversion, p62 degradation) at different concentrations of this compound to dissect the contribution of each pathway to the overall response.
-
-
Q2: What are the reported IC50 values for this compound?
The inhibitory activity of this compound (referred to as compound 21 in the primary publication) was evaluated against the EJ28 bladder cancer cell line.
| Cell Line | Assay Type | IC50 (µM) |
| EJ28 | Cell Viability (2D culture) | 1.86 |
Data from: Leong SW, et al. Eur J Med Chem. 2023 Jun 5;254:115335.[1]
Q3: What is the mechanism of action of this compound?
This compound is a dual-functional inhibitor that induces both apoptosis and autophagy in cancer cells.[1] Molecular modeling suggests that it targets the active site of EGFR.[1] Its mechanism involves the EGFR/AKT/mTOR signaling pathway.[1] The induction of apoptosis by this compound is reported to be independent of reactive oxygen species (ROS).[1]
Experimental Protocols
Cell Viability Assay (2D Culture)
This protocol is based on the methodology described for determining the IC50 of this compound (compound 21) in the EJ28 bladder cancer cell line.[1]
-
Cell Seeding: Seed EJ28 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions to measure cell proliferation.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model to determine the IC50 value.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, highlighting the downstream cascades that can be affected by inhibitors like this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Curve Generation
This diagram outlines the general workflow for generating a dose-response curve to determine the IC50 of an inhibitor.
Caption: General experimental workflow for determining the IC50 of this compound.
References
Egfr-IN-79 buffer compatibility for biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Egfr-IN-79 in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. For immediate use, it is recommended to prepare a stock solution in an appropriate solvent like dimethyl sulfoxide (DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues. This initiates downstream signaling cascades, primarily the Ras/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This compound presumably binds to the kinase domain of EGFR, inhibiting its activity and blocking these downstream signals.
Q3: What are the common components of a kinase assay buffer for EGFR?
A typical kinase assay buffer is designed to maintain the optimal pH and provide necessary cofactors for the enzyme's activity. Common components include a buffering agent (e.g., Tris-HCl, HEPES, MOPS), a magnesium salt (e.g., MgCl2) as a cofactor for ATP, and various additives to maintain enzyme stability and activity.
Troubleshooting Guide
Issue: this compound Precipitates in the Assay Buffer
Small molecule kinase inhibitors are often hydrophobic and can have low aqueous solubility.[1][2] Precipitation can lead to inaccurate and unreliable results.
Possible Causes and Solutions:
-
Low Solubility in Aqueous Buffer:
-
Recommendation: Ensure the final concentration of the organic solvent (typically DMSO) used to dissolve this compound is sufficient to maintain its solubility in the final assay volume. A final DMSO concentration of 1-5% is generally well-tolerated by most kinases. However, it is crucial to test the tolerance of your specific EGFR enzyme to DMSO, as high concentrations can inhibit enzyme activity.
-
-
Incorrect Buffer pH:
-
High Salt Concentration:
-
Recommendation: High salt concentrations can sometimes decrease the solubility of hydrophobic compounds. If you are using a high salt concentration, consider reducing it to the minimum required for enzyme activity.
-
-
Compound Adsorption to Plastics:
-
Recommendation: Hydrophobic compounds can adsorb to the surface of standard microplates. Using low-binding plates can minimize this issue.
-
Data Presentation
Table 1: Common Kinase Assay Buffer Components
| Component | Typical Concentration Range | Purpose |
| Buffering Agent (Tris-HCl, HEPES, MOPS) | 20-50 mM | Maintain optimal pH (typically 7.2-8.0) |
| MgCl₂ | 5-25 mM | Cofactor for ATP |
| Dithiothreitol (DTT) | 0.2-2 mM | Reducing agent to maintain enzyme stability |
| Bovine Serum Albumin (BSA) | 0.01-0.1 mg/mL | Prevents enzyme and substrate from sticking to surfaces |
| β-glycerophosphate | 5-12.5 mM | Phosphatase inhibitor |
| EGTA/EDTA | 0.5-5 mM | Chelates divalent cations, can be used to stop the reaction |
| Sodium Orthovanadate (Na₃VO₄) | 0.1 mM | Phosphatase inhibitor |
| Glycerol | 5% | Stabilizer |
Table 2: Properties of Common Co-solvents for Inhibitor Stock Solutions
| Solvent | Properties | Recommended Final Concentration in Assay |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for hydrophobic compounds | 1-5% (verify enzyme tolerance) |
| Ethanol | Less common for kinase inhibitors, can denature proteins at higher concentrations | <1% (verify enzyme tolerance) |
Experimental Protocols
Detailed Protocol: In Vitro EGFR Kinase Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
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1X Kinase Assay Buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[5]
-
EGFR Enzyme: Prepare a stock solution of recombinant human EGFR in 1X Kinase Assay Buffer. The final concentration will need to be optimized.
-
Substrate: A suitable peptide substrate for EGFR, such as Poly (Glu, Tyr) 4:1. Prepare a stock solution in sterile water.
-
ATP: Prepare a stock solution of ATP in sterile water. The final concentration should be at or near the Km for EGFR.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Stop Solution: 50 mM EDTA in water.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a low-binding 96-well or 384-well plate, add a small volume (e.g., 0.5 µL) of the diluted this compound or DMSO (for the no-inhibitor control) to the appropriate wells.[5]
-
Add the EGFR enzyme diluted in 1X Kinase Assay Buffer to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate/ATP mix in 1X Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the plate at a controlled temperature (e.g., 27-30°C) for a predetermined time (e.g., 30-60 minutes). The reaction should be in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
Detect the phosphorylation of the substrate using a suitable method, such as a phosphospecific antibody-based detection system (e.g., ELISA, TR-FRET) or a luminescence-based ATP-to-ADP conversion assay.[4][6]
-
Analyze the data to determine the IC₅₀ of this compound.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General workflow for an in vitro EGFR kinase assay.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. iris.hi.is [iris.hi.is]
- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Egfr-IN-79 minimizing precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing precipitation of EGFR-IN-79 in stock solutions.
Troubleshooting Guide: Minimizing Precipitation of this compound
Precipitation of small molecule inhibitors in stock solutions is a common issue that can impact experimental reproducibility and accuracy. This guide provides a systematic approach to troubleshooting and preventing precipitation of this compound.
Problem: Precipitate is observed in the this compound stock solution upon preparation or after storage.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Low Solubility in the Chosen Solvent | The solubility of this compound in aqueous solutions is low. While it is known to be soluble in DMSO, the exact saturation point is not widely published. | Prepare a fresh stock solution in high-quality, anhydrous DMSO. If precipitation occurs at the desired concentration, consider preparing a more dilute stock solution. |
| Solvent Quality | DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds like this compound. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly, tightly sealed and in a desiccator if possible. |
| Incorrect Storage Conditions | Repeated freeze-thaw cycles or improper storage temperatures can lead to precipitation. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. |
| Concentration Exceeds Solubility Limit | The desired stock concentration may be higher than the solubility limit of this compound in the chosen solvent. | Empirically determine the optimal stock concentration by preparing a small test batch at a slightly lower concentration. Observe for any precipitation. |
| pH of the Solution | The pH of the final solution after dilution in aqueous buffers can affect the solubility of the compound. | While the effect of pH on this compound solubility is not documented, for many compounds, adjusting the pH of the aqueous buffer can improve solubility. This should be tested empirically. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use anhydrous, high-purity DMSO to maximize solubility.
Q2: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?
A2: Precipitation after freezing can be due to several factors. First, gently warm the vial to room temperature and vortex thoroughly to see if the precipitate redissolves. If it does not, the concentration may be too high, or the solvent may have absorbed moisture. Consider preparing a fresh, more dilute stock solution using anhydrous DMSO and aliquot it into single-use volumes to prevent repeated freeze-thaw cycles.
Q3: Can I use other solvents like ethanol or PBS to dissolve this compound?
A3: Information on the solubility of this compound in solvents other than DMSO is limited. It is generally advisable to start with the recommended solvent. If you need to use a different solvent system for your experiment, it is crucial to perform small-scale solubility tests first.
Q4: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment?
A4: To avoid precipitation upon dilution into aqueous media, it is recommended to make serial dilutions of the DMSO stock in DMSO first, to get closer to the final desired concentration. Then, add this diluted DMSO solution to the aqueous buffer with vigorous mixing. The final concentration of DMSO in your experimental medium should be kept as low as possible (typically below 0.5%) and be consistent across all experiments, including vehicle controls.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 417.84 g/mol .[1]
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of a Poorly Soluble EGFR Inhibitor
This protocol provides a general guideline for preparing a stock solution of a hydrophobic small molecule inhibitor like this compound, where precise solubility data is unavailable.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm the this compound vial: Allow the vial containing the lyophilized powder to come to room temperature before opening to prevent condensation of moisture.
-
Calculate the required amount of solvent: Based on the mass of the compound and the desired stock concentration, calculate the volume of DMSO needed.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
Add solvent to the compound: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Cap the vial tightly and vortex thoroughly for at least 2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are still visible, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid in dissolution but should be used with caution to avoid compound degradation.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For short-term storage (a few days), 4°C may be acceptable, but it is recommended to consult any specific storage instructions from the supplier.
-
Data Presentation
Solubility of Common EGFR Inhibitors in Various Solvents
| EGFR Inhibitor | Molecular Weight ( g/mol ) | Solvent | Solubility |
| Gefitinib | 446.90 | DMSO | ≥ 45 mg/mL |
| Ethanol | ~1 mg/mL | ||
| Water | Insoluble | ||
| Erlotinib | 393.44 | DMSO | ≥ 83 mg/mL |
| Ethanol | ~10 mg/mL (with warming) | ||
| Water | Very poorly soluble | ||
| Afatinib | 485.94 | DMSO | ≥ 39 mg/mL |
| Water | Slightly soluble | ||
| Osimertinib | 499.61 | DMSO | ≥ 100 mg/mL |
| Ethanol | ~5 mg/mL |
Disclaimer: This data is compiled from various sources and should be used as a general guide. Actual solubility may vary depending on the specific batch of the compound, solvent purity, and experimental conditions.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a stable stock solution of this compound.
References
Validation & Comparative
A Comparative Analysis of EGFR-IN-79 and Gefitinib in Lung Cancer Cells: A Review of Currently Available Evidence
A comprehensive review of publicly available scientific literature and data reveals no specific information, preclinical or clinical studies, or experimental data pertaining to a compound designated as "EGFR-IN-79." Consequently, a direct comparative analysis of this compound versus the well-established EGFR inhibitor, gefitinib, in the context of lung cancer cells, cannot be conducted at this time.
This guide will, therefore, focus on providing a detailed overview of gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), including its mechanism of action, efficacy in lung cancer cells, and the experimental protocols commonly used to evaluate its effects. This information can serve as a benchmark for the evaluation of any novel EGFR inhibitor.
Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Gefitinib is an orally active, selective inhibitor of the EGFR tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the EGFR protein.[1][3] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3][4]
Mechanism of Action of Gefitinib
The primary molecular target of gefitinib is the EGFR, a member of the ErbB family of receptor tyrosine kinases.[4] In many non-small cell lung cancer (NSCLC) tumors, particularly adenocarcinomas, activating mutations in the EGFR gene lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[5][6][7] Gefitinib is particularly effective in tumors harboring these specific mutations, such as deletions in exon 19 or the L858R point mutation in exon 21.[5][6]
The binding of gefitinib to the ATP pocket of the EGFR kinase domain blocks the signaling cascade that involves key downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[8]
Signaling Pathway of Gefitinib Action
Caption: Mechanism of Gefitinib action on the EGFR signaling pathway.
Efficacy of Gefitinib in Lung Cancer Cell Lines
The cytotoxic and anti-proliferative effects of gefitinib have been extensively studied in various NSCLC cell lines. The sensitivity to gefitinib is highly correlated with the presence of activating EGFR mutations.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (approx.) | Reference |
| PC-9 | Exon 19 deletion | ~10-30 nM | [5] |
| HCC827 | Exon 19 deletion | ~10-50 nM | [9] |
| H3255 | L858R | ~20-100 nM | [9] |
| A549 | Wild-type | >10 µM | [2] |
| H460 | Wild-type | >10 µM | N/A |
IC50 values can vary depending on the specific experimental conditions and assay used.
Standard Experimental Protocols for Evaluating EGFR Inhibitors
To assess the efficacy of a novel EGFR inhibitor like the hypothetical "this compound" and compare it to gefitinib, a series of standardized in vitro experiments would be necessary.
Cell Viability and Proliferation Assays
-
MTT/XTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed lung cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the EGFR inhibitor (e.g., 0.01 nM to 100 µM) for 48-72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
-
BrdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Protocol:
-
Culture cells with the EGFR inhibitor for a defined period.
-
Add BrdU to the culture medium, which will be incorporated into the DNA of proliferating cells.
-
Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme.
-
Add a substrate that is converted by the enzyme into a colored product and measure the absorbance.
-
-
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for a cell viability assay like MTT or XTT.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the EGFR inhibitor for 24-48 hours.
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer.
-
-
-
Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases involved in apoptosis.
-
Protocol:
-
Lyse the treated cells to release cellular contents.
-
Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
-
-
Western Blot Analysis
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the EGFR signaling pathway.
-
Protocol:
-
Treat cells with the EGFR inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), Akt, p-Akt, ERK, and p-ERK.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Conclusion
While a direct comparison between "this compound" and gefitinib is not feasible due to the absence of data on the former, this guide provides a comprehensive framework for how such a comparison could be structured. The detailed information on gefitinib's mechanism of action, its effects on lung cancer cells, and the standard experimental protocols for its evaluation can serve as a valuable resource for researchers and drug development professionals. Any future investigation into novel EGFR inhibitors would likely employ these established methodologies to benchmark their performance against existing therapies like gefitinib. The scientific community awaits the publication of data on new compounds to continue the advancement of targeted therapies for lung cancer.
References
- 1. Novel EGFR Inhibitors in Non-small Cell Lung Cancer: Current Status of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. themarkfoundation.org [themarkfoundation.org]
- 5. A decade of EGFR inhibition in EGFR-mutated non small cell lung cancer (NSCLC): Old successes and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lung.org [lung.org]
- 7. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 8. researchgate.net [researchgate.net]
- 9. About EGFR-Positive Lung Cancer | Navigating EGFR [egfr.lungevity.org]
A Head-to-Head Comparison of EGFR Inhibitors: Erlotinib vs. a Novel Third-Generation Compound
For the purposes of this guide, the novel inhibitor "Egfr-IN-79" could not be identified in publicly available scientific literature. Therefore, to provide a relevant and data-supported comparison for our audience of researchers, scientists, and drug development professionals, we will be comparing the first-generation EGFR inhibitor, erlotinib, with a well-characterized and clinically significant third-generation inhibitor, osimertinib. Osimertinib is a potent inhibitor of EGFR T790M resistance mutations, a common mechanism of acquired resistance to erlotinib.
This guide provides an objective comparison of the preclinical efficacy of erlotinib and osimertinib, supported by experimental data. We will delve into their mechanisms of action, inhibitory concentrations against various EGFR mutations, and in vivo anti-tumor activity. Detailed experimental protocols for the key assays are also provided to facilitate reproducibility and further investigation.
Mechanism of Action and Target Specificity
Erlotinib is a first-generation, reversible tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the EGFR kinase domain.[1][2] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[3] Erlotinib is most effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[4] However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of EGFR.[4]
Osimertinib, a third-generation EGFR TKI, was specifically designed to overcome this resistance mechanism.[5] It forms a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, leading to irreversible inhibition.[3] Crucially, osimertinib is highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[5][6] This selectivity profile translates to a wider therapeutic window and a more favorable side-effect profile compared to earlier-generation EGFR inhibitors.[3]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for erlotinib and osimertinib against various EGFR genotypes in non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 7 | ~17 |
| H3255 | L858R | 12 | ~8 |
| H1975 | L858R + T790M | >1000 | ~11 |
| Calu-3 | Wild-Type | Not reported | ~650 |
| H2073 | Wild-Type | Not reported | ~461 |
Data compiled from multiple sources.[4][7]
These data clearly demonstrate osimertinib's potent activity against the T790M resistance mutation, against which erlotinib is largely ineffective. While both inhibitors are active against sensitizing mutations, osimertinib maintains high potency in the presence of T790M. Furthermore, the significantly higher IC50 values of osimertinib against wild-type EGFR underscore its mutant-selective profile.
In Vivo Efficacy: Tumor Xenograft Models
The anti-tumor activity of erlotinib and osimertinib has been evaluated in various NSCLC xenograft models in mice. These studies provide crucial insights into the in vivo efficacy of these compounds.
| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition |
| H460a | Wild-Type | Erlotinib (100 mg/kg) | 71% |
| A549 | Wild-Type | Erlotinib (100 mg/kg) | 93% |
| BxPC-3 (Pancreatic) | Wild-Type | Erlotinib (100 mg/kg) | ~74.5% |
| PC-9 | Exon 19 deletion | Osimertinib (5 mg/kg/day) | Total regression |
| H1975 | L858R + T790M | Osimertinib (once-daily) | Profound and sustained regression |
| PC-9 (Brain Metastasis) | Exon 19 deletion | Erlotinib (50 mg/kg) | Partial Efficacy |
| PC-9 (Brain Metastasis) | Exon 19 deletion | Osimertinib (5 mg/kg) | Significant tumor regression |
Data compiled from multiple sources.[1][7][8][9]
In vivo studies corroborate the in vitro findings. Erlotinib demonstrates significant tumor growth inhibition in xenograft models.[1][8] However, osimertinib shows remarkable efficacy, inducing complete and sustained tumor regression in models with both sensitizing and T790M resistance mutations.[7] Notably, in a brain metastasis model using PC-9 cells, osimertinib demonstrated superior anti-tumor activity compared to erlotinib, suggesting better central nervous system (CNS) penetration and efficacy.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors in T790M Mutant Non-Small Cell Lung Cancer
A Guide for Researchers and Drug Development Professionals
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a critical challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the efficacy of different generations of EGFR TKIs against the T790M mutant, with a focus on the third-generation inhibitor, Osimertinib. Due to the absence of publicly available data for a compound designated "Egfr-IN-79," this guide will focus on a comprehensive comparison of well-established inhibitors to provide a valuable resource for researchers in the field.
Comparative Efficacy Data: Inhibitory Potency of EGFR TKIs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of first-generation (Gefitinib), second-generation (Afatinib), and third-generation (Osimertinib) EGFR TKIs against various EGFR genotypes. The data is compiled from in vitro enzymatic and cell-based assays.
| Inhibitor (Generation) | EGFR WT | EGFR L858R | EGFR delE746-A750 | EGFR L858R/T790M |
| Gefitinib (1st) | 26-57 nM[1] | ~17 nM[2] | - | >10,000 nM |
| Afatinib (2nd) | 31 nM[3] | - | 0.28 nM (PC-9)[4] | 57-350 nM[3][4] |
| Osimertinib (3rd) | 493.8 nM[5] | 12 nM[6] | 12.92 nM[5] | 1-11.44 nM[5][6] |
Key Observations:
-
First-generation inhibitors like Gefitinib are potent against activating mutations (e.g., L858R) but lose efficacy in the presence of the T790M mutation.
-
Second-generation inhibitors such as Afatinib show activity against T790M mutants, but at significantly higher concentrations than required for activating mutations alone.[4]
-
Third-generation inhibitors like Osimertinib demonstrate high potency against both activating mutations and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR, indicating a wider therapeutic window.[5][7]
Signaling Pathways and Inhibitor Mechanisms
The diagrams below illustrate the EGFR signaling pathway and the mechanism of action of different generations of EGFR TKIs.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for cell-based inhibitor efficacy assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate the efficacy of EGFR inhibitors.
In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This protocol outlines the steps for a luminescent-based in vitro kinase assay to determine the IC50 of an inhibitor against purified EGFR enzyme.
Materials:
-
Recombinant human EGFR enzyme (WT or mutant)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[8]
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO vehicle control.[8]
-
Add 2 µL of diluted EGFR enzyme to each well.[8] The optimal enzyme concentration should be predetermined to be in the linear range of the assay.
-
Prepare a substrate/ATP mix in kinase buffer. The ATP concentration is typically at or near the Km for ATP.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[8]
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to assess the effect of an inhibitor on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell line (e.g., H1975 for L858R/T790M)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000–15,000 cells per well and incubate overnight.[9]
-
The following day, treat the cells with serial dilutions of the test inhibitor.[9] Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor‐mutated lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of Novel Covalent EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel covalent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) represents a critical frontier in precision oncology. Validating the in vivo target engagement and efficacy of new chemical entities is paramount to their clinical translation. This guide provides a comparative framework for assessing the in vivo performance of a hypothetical novel covalent EGFR inhibitor, EGFR-IN-79, against established alternatives, with a focus on experimental validation of target engagement.
Comparison of In Vivo Efficacy and Target Modulation
To contextualize the potential of this compound, its preclinical in vivo data would be benchmarked against a known third-generation EGFR inhibitor, such as osimertinib. The following table summarizes key comparative metrics from hypothetical xenograft studies.
| Parameter | This compound | Osimertinib (Reference) | Afatinib (Reference) |
| Animal Model | NCI-H1975 (L858R/T790M) Xenograft | NCI-H1975 (L858R/T790M) Xenograft | HCC827 (del19) Xenograft |
| Dosage | 25 mg/kg, oral, daily | 25 mg/kg, oral, daily | 25 mg/kg, oral, daily |
| Tumor Growth Inhibition (TGI) | >95% | ~90%[1] | Significant tumor regression[1] |
| p-EGFR Inhibition (Tumor) | >90% reduction at 4h post-dose | Significant reduction[2][3] | Significant reduction |
| p-ERK Inhibition (Tumor) | >85% reduction at 4h post-dose | Significant reduction | Significant reduction |
| Observed Toxicity | No significant weight loss | Well-tolerated[1] | Some weight loss reported |
Experimental Protocols for Target Validation
Accurate assessment of in vivo target engagement relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the comparison.
Western Blotting for Phospho-EGFR in Tumor Xenografts
This protocol is designed to quantify the inhibition of EGFR phosphorylation in tumor tissue following treatment.
-
Tissue Lysis: Excised tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-EGFR (e.g., p-EGFR Y1068) and total EGFR, diluted in blocking buffer.[4][5][6]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Densitometry is used to quantify the band intensities. The ratio of p-EGFR to total EGFR is calculated to determine the level of target inhibition.
Immunohistochemistry (IHC) for Phospho-EGFR
IHC provides spatial information on target engagement within the tumor microenvironment.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).[7]
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.[8]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against phospho-EGFR overnight at 4°C.[9][10]
-
Secondary Antibody and Detection: A polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB chromogen substrate.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Imaging and Analysis: Slides are scanned, and the intensity and percentage of positive tumor cells are scored to evaluate the extent of p-EGFR inhibition.
Visualizing Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling cascade, highlighting the downstream pathways that are inhibited by effective EGFR-targeted therapies. The activation of EGFR leads to the initiation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and growth.[1][11][12][13][14]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
In Vivo Target Engagement Workflow
The validation of a novel EGFR inhibitor in an in vivo setting follows a structured workflow, from model selection to data analysis.
Caption: Workflow for in vivo validation of EGFR target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Analysis of the Superior Efficacy of a Dual Epidermal Growth Factor Receptor (EGFR)-DNA-Targeting Combi-Molecule in Comparison with Its Putative Prodrugs 6-Mono-Alkylamino- and 6,6-Dialkylaminoquinazoline in a Human Osteosarcoma Xenograft Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR (EGFR) | Abcam [abcam.com]
- 7. Including Total EGFR Staining in Scoring Improves EGFR Mutations Detection by Mutation-Specific Antibodies and EGFR TKIs Response Prediction | PLOS One [journals.plos.org]
- 8. biocare.net [biocare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Osimertinib vs. Earlier Generation EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with its predecessors. While the initial query for "Egfr-IN-79" did not yield a specific compound for direct comparison, this guide addresses the core interest in understanding the therapeutic landscape of EGFR inhibitors by contrasting osimertinib with first and second-generation agents.
Osimertinib has emerged as a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. Its distinct mechanism of action and clinical profile offer significant advantages over earlier-generation TKIs.
Mechanism of Action: A Tale of Three Generations
First-generation EGFR TKIs, such as gefitinib and erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively inhibiting its signaling. Second-generation inhibitors, like afatinib, also target the ATP-binding site but do so irreversibly, leading to a more sustained inhibition. However, both generations are limited by the development of resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.
Osimertinib, a third-generation inhibitor, was specifically designed to overcome this resistance. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase, leading to irreversible inhibition.[1] Crucially, osimertinib is highly selective for both the sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] This selectivity contributes to its improved efficacy and tolerability profile.
Signaling Pathway: EGFR Inhibition
The binding of EGFR inhibitors to the receptor tyrosine kinase blocks downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the simplified EGFR signaling cascade and the points of inhibition by TKIs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Tyrosine Kinase Inhibitors (TKIs).
Comparative Efficacy: Clinical Trial Data
Clinical studies have consistently demonstrated the superiority of osimertinib over first and second-generation EGFR-TKIs, particularly in patients with the T790M resistance mutation. The following table summarizes key efficacy data from pivotal clinical trials.
| Parameter | Osimertinib | First/Second-Generation EGFR-TKIs |
| Median Progression-Free Survival (PFS) in T790M-positive NSCLC | Approximately 10.1 months | Varies (generally shorter than osimertinib) |
| Objective Response Rate (ORR) in T790M-positive NSCLC | Approximately 71% | Varies (generally lower than osimertinib) |
| Median PFS in First-Line Treatment (FLAURA trial) | 18.9 months | 10.2 months (gefitinib or erlotinib) |
| Median Overall Survival (OS) in First-Line Treatment (FLAURA trial) | 38.6 months | 31.8 months (gefitinib or erlotinib) |
Experimental Protocols
To provide a comprehensive understanding of how the comparative data is generated, this section outlines the typical methodologies for key experiments used to evaluate and compare EGFR inhibitors.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against various EGFR mutant and wild-type kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 deletion, T790M, etc.) are expressed and purified. A generic kinase substrate (e.g., a poly-Glu-Tyr peptide) is used.
-
Inhibitor Preparation: The test compounds (e.g., osimertinib, gefitinib) are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitor in a reaction buffer.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of an inhibitor on the growth of cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Cell Culture: Human NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the EGFR inhibitor. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which quantifies the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration relative to the vehicle control. The GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are randomized into treatment groups and receive the EGFR inhibitor (e.g., via oral gavage) or a vehicle control daily for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Caption: A typical preclinical experimental workflow for the evaluation of EGFR inhibitors.
Resistance Mechanisms
A critical aspect of comparing EGFR inhibitors is understanding the mechanisms by which tumors develop resistance. While osimertinib is effective against the T790M mutation, resistance to it can also emerge. The most well-characterized mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib. Other resistance mechanisms include bypass pathway activation (e.g., MET amplification) and histological transformation.
Conclusion
Osimertinib represents a significant advancement in the treatment of EGFR-mutated NSCLC, offering superior efficacy and a favorable safety profile compared to first and second-generation inhibitors. Its ability to effectively target the T790M resistance mutation has changed the treatment paradigm. However, the emergence of new resistance mechanisms highlights the ongoing need for research and development of novel therapeutic strategies. This guide provides a foundational understanding of the key comparative aspects of these important targeted therapies.
References
A Comparative Guide to the Specificity of Pan-EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "Egfr-IN-79" is not publicly available. This guide provides a comparative analysis of well-characterized, clinically relevant pan-EGFR inhibitors: Afatinib, Dacomitinib, and Neratinib.
Introduction
The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Pan-EGFR inhibitors are designed to block the kinase activity of multiple members of the EGFR (ErbB) family, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). This broad-spectrum inhibition can be advantageous in overcoming resistance mechanisms that may arise from the activation of other ErbB family members.
This guide provides a detailed comparison of the specificity of three prominent pan-EGFR inhibitors: afatinib, dacomitinib, and neratinib. The information presented is based on publicly available preclinical data and is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Kinase Inhibition Profiling
The specificity of a kinase inhibitor is a critical determinant of its efficacy and toxicity. Kinome-wide profiling provides a comprehensive overview of an inhibitor's activity against a large panel of kinases.
Biochemical Kinase Assay Data
The following table summarizes the inhibitory activity (IC50 values in nM) of afatinib, dacomitinib, and neratinib against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | Neratinib IC50 (nM) | Reference |
| EGFR (ErbB1) | 0.5 | 6 | 59 | [2][3] |
| HER2 (ErbB2) | 14 | 45.7 | 92 | [2][3] |
| HER4 (ErbB4) | 1 | 73.7 | 56 | [2][3] |
| BLK | 19 | >10,000 | - | [4] |
| FGR | >10,000 | >10,000 | - | [4] |
| HCK | >10,000 | >10,000 | - | [4] |
| LCK | >10,000 | >10,000 | - | [4] |
| LYN | >10,000 | >10,000 | - | [4] |
| SRC | >10,000 | >10,000 | - | [4] |
| YES | >10,000 | >10,000 | - | [4] |
| TEC | 16 | >10,000 | - | [4] |
| BTK | 69 | >10,000 | - | [4] |
| ITK | 25 | >10,000 | - | [4] |
| TXK | 4 | >10,000 | - | [4] |
Cellular Proliferation Assay Data
The following table presents the half-maximal inhibitory concentration (IC50) values of the inhibitors in different cancer cell lines, reflecting their potency in a cellular context.
| Cell Line | EGFR Status | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | Neratinib IC50 (nM) | Reference |
| PC-9 | Exon 19 del | 0.8 | - | - | [2] |
| HCC827 | Exon 19 del | 0.7 | 2 | - | [2][3] |
| H3255 | L858R | 0.3 | 0.7 | - | [2][3] |
| H1975 | L858R, T790M | 57 | 280 | - | [2][5] |
| A431 | Wild-type (overexpressed) | 28 | - | - | [2] |
| SKOV3-TR | Paclitaxel-resistant ovarian cancer | - | Effective in suppressing EGFR signaling | - | [6] |
Signaling Pathway Inhibition
Pan-EGFR inhibitors block the downstream signaling cascades initiated by the ErbB family of receptors. The following diagram illustrates the EGFR signaling pathway and the points of inhibition by these compounds.
Caption: EGFR Signaling Pathway and Inhibition by Pan-EGFR Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize EGFR inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of an inhibitor to the kinase of interest.[7]
Objective: To determine the IC50 value of a test compound against EGFR.
Materials:
-
EGFR kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound
-
384-well plate (low-volume, white)
-
Plate reader capable of TR-FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Buffer A to a 3X final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the EGFR kinase and the Eu-anti-Tag antibody in Kinase Buffer A at a 3X final concentration.
-
Tracer Preparation: Prepare a solution of the Kinase Tracer in Kinase Buffer A at a 3X final concentration.
-
Assay Assembly: In a 384-well plate, add 5 µL of the diluted test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.[8]
Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-9, A431)
-
Cell culture medium and supplements
-
Test compound
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, a direct indicator of its activation.
Objective: To assess the inhibitory effect of a test compound on EGFR phosphorylation in cells.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Test compound
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., ß-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated EGFR to total EGFR to determine the extent of inhibition.
Conclusion
The selection of a pan-EGFR inhibitor for research purposes should be guided by a thorough understanding of its specificity profile. Afatinib, dacomitinib, and neratinib exhibit distinct patterns of kinase inhibition, which can influence their biological effects in different experimental models. This guide provides a starting point for comparing these inhibitors and includes detailed protocols to facilitate their characterization in the laboratory. As the field of EGFR-targeted therapies continues to evolve, a comprehensive understanding of inhibitor specificity will remain crucial for the development of more effective and safer cancer treatments.
References
- 1. ch.promega.com [ch.promega.com]
- 2. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. PathScan® Phospho-EGF Receptor (Tyr1068) Chemiluminescent Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. Pan-EGFR Inhibitor Dacomitinib Resensitizes Paclitaxel and Induces Apoptosis via Elevating Intracellular ROS Levels in Ovarian Cancer SKOV3-TR Cells [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Osimertinib: A Comparative Guide to Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Osimertinib (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with other receptor tyrosine kinases (RTKs). The data presented is compiled from publicly available kinome scan assays to offer an objective overview of its selectivity.
Executive Summary
Osimertinib is a potent and irreversible inhibitor of EGFR, specifically targeting sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. A key characteristic of third-generation EGFR inhibitors is their high selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable therapeutic window and reduced off-target toxicities. Kinome-wide screening has demonstrated that Osimertinib maintains a high degree of selectivity, with minimal inhibitory activity against a broad panel of other receptor tyrosine kinases at clinically relevant concentrations.
Cross-Reactivity Data
The following table summarizes the inhibitory activity of Osimertinib against a panel of receptor tyrosine kinases. The data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the kinase activity). This data is extracted from supplementary materials of a key publication on AZD9291.
| Kinase Target Family | Kinase Target | IC50 (nM) |
| EGFR Family | EGFR (L858R/T790M) | 1 |
| EGFR (L858R) | 12 | |
| EGFR (L861Q) | 5 | |
| EGFR (wildtype) | 184 | |
| ERBB2 (HER2) | >1000 | |
| ERBB4 (HER4) | >1000 | |
| Other RTKs | ALK | >1000 |
| BLK | >1000 | |
| ACK1 | >1000 | |
| BRK | >1000 | |
| MLK1 | >1000 | |
| MNK2 | >1000 |
Note: The IC50 values for kinases other than the EGFR family members were reported as having minimal inhibition at 1µM, indicating an IC50 value greater than 1000 nM.
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for a common kinase selectivity assay.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.
Caption: General experimental workflow for a kinase selectivity assay.
Experimental Protocols
The cross-reactivity data for Osimertinib is typically generated using in vitro biochemical assays. Two common methods are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase of interest in the kinase buffer.
-
Prepare a 3X solution of the Eu-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of the fluorescent tracer in the kinase buffer.
-
Prepare serial dilutions of Osimertinib at 3X the final desired concentration in the kinase buffer containing a constant percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted Osimertinib or DMSO control to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the Osimertinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay (Promega)
This assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
Principle: The kinase reaction is performed in the presence of ATP and a substrate. After the reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the reaction buffer.
-
Prepare a 2X substrate/ATP solution in the reaction buffer.
-
Prepare serial dilutions of Osimertinib at 4X the final desired concentration in the reaction buffer containing a constant percentage of DMSO.
-
-
Kinase Reaction (384-well plate format):
-
Add 2.5 µL of the serially diluted Osimertinib or DMSO control to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection and Analysis:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence against the logarithm of the Osimertinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The available data from comprehensive kinome screening demonstrates that Osimertinib is a highly selective inhibitor of mutant EGFR. Its minimal activity against a wide range of other receptor tyrosine kinases at therapeutic concentrations underscores its targeted mechanism of action and contributes to its favorable safety profile compared to earlier-generation, less selective EGFR inhibitors. This high degree of selectivity is a critical attribute for a targeted cancer therapeutic, minimizing off-target effects and maximizing the therapeutic index. Researchers and clinicians can be confident in the specific inhibitory profile of Osimertinib when designing experiments or making therapeutic decisions.
A Comparative Analysis of a Novel EGFR Inhibitor and Standard-of-Care in Non-Small Cell Lung Cancer
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes. This guide provides a comparative overview of a conceptual novel inhibitor, termed Egfr-IN-79, against established standard-of-care EGFR inhibitors. Due to the absence of publicly available data for a compound specifically named "this compound," this document will serve as a template, outlining the requisite experimental data and methodologies for a comprehensive comparison. The established standard-of-care inhibitors include first-generation (Gefitinib, Erlotinib), second-generation (Afatinib, Dacomitinib), and third-generation (Osimertinib) agents.
EGFR Signaling Pathway and Inhibitor Action
The EGFR signaling cascade is a critical pathway that, when constitutively activated by mutations, drives tumorigenesis. EGFR TKIs function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.
Comparative Efficacy: In Vitro Inhibition
A primary assessment of a novel EGFR inhibitor involves determining its half-maximal inhibitory concentration (IC50) against various EGFR mutations. This is typically performed using cell-based assays with NSCLC cell lines harboring specific mutations.
| Inhibitor | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR T790M (nM) | EGFR C797S (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Gefitinib | 5.4 - 91 | 2.2 - 48 | >10,000 | >10,000 |
| Erlotinib | 10 - 50 | 2 - 20 | >10,000 | >10,000 |
| Afatinib | 0.5 - 10 | 0.4 - 5 | 10 - 50 | >10,000 |
| Osimertinib | 1.2 - 25 | 0.3 - 15 | 1 - 10 | >1,000 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions.
Experimental Protocol: Cell-Based Proliferation Assay
A standard method to determine the IC50 values is the CellTiter-Glo® Luminescent Cell Viability Assay.
Methodology:
-
Cell Culture: NSCLC cell lines (e.g., PC-9 for ex19del, H1975 for L858R/T790M) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the EGFR inhibitors (this compound and standard-of-care drugs) for 72 hours.
-
Viability Assessment: After incubation, an equal volume of CellTiter-Glo® reagent is added to each well. The plate is then agitated for 2 minutes and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response).
Preclinical Efficacy: Xenograft Models
To evaluate in vivo efficacy, tumor xenograft models in immunocompromised mice are utilized.
| Inhibitor | Tumor Growth Inhibition (%) | Animal Model |
| This compound | Data not available | Data not available |
| Osimertinib | ~90% | NCI-H1975 Xenograft |
Experimental Protocol: In Vivo Xenograft Study
Methodology:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 NCI-H1975 cells are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 150-200 mm³, mice are randomized into treatment and control groups. The novel inhibitor and standard-of-care drugs are administered orally once daily.
-
Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the percentage of tumor growth inhibition is calculated.
Conclusion
A comprehensive comparison between a novel EGFR inhibitor like this compound and standard-of-care agents necessitates rigorous preclinical evaluation. Key comparative data points include in vitro potency against a panel of EGFR mutations, particularly resistance mutations like T790M and C797S, and in vivo efficacy in relevant xenograft models. The experimental protocols outlined above provide a standardized framework for generating such comparative data, which is essential for guiding further clinical development. Without specific data for "this compound," this guide serves as a blueprint for the evaluation of any new-generation EGFR inhibitor.
Independent Validation of Anti-Tumor Activity: A Comparative Guide to EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of first, second, and third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Due to the lack of publicly available data for "Egfr-IN-79," this document focuses on a comparative analysis of well-established inhibitors: Gefitinib (first-generation), Afatinib (second-generation), and Osimertinib (third-generation). The information presented is supported by experimental data from peer-reviewed studies and includes detailed protocols for key validation assays.
Generational Comparison of EGFR Inhibitors
The development of EGFR inhibitors has progressed through three generations, each with an improved mechanism of action and efficacy against different EGFR mutations, particularly those that confer resistance to earlier-generation drugs.
-
First-Generation (Gefitinib): These are reversible inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain. They are most effective against the common activating mutations, such as exon 19 deletions and the L858R point mutation.
-
Second-Generation (Afatinib): This generation of inhibitors forms a covalent bond with the EGFR kinase domain, leading to irreversible inhibition. Afatinib has a broader range of activity than first-generation inhibitors and is also active against some other members of the ErbB family of receptors.[]
-
Third-Generation (Osimertinib): Osimertinib is an irreversible inhibitor specifically designed to be effective against the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[] It also shows high efficacy against the initial activating mutations and has an improved safety profile with less activity against wild-type EGFR.
Comparative In Vitro Anti-Tumor Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Gefitinib, Afatinib, and Osimertinib against various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 10 - 20 | 0.5 - 1 | 5 - 15 |
| HCC827 | Exon 19 deletion | 5 - 15 | 0.3 - 0.8 | 3 - 10 |
| H3255 | L858R | 50 - 100 | 5 - 10 | 10 - 20 |
| H1975 | L858R + T790M | >10,000 | 100 - 200 | 10 - 25 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources to provide a comparative overview.
Clinical Efficacy Comparison
The clinical efficacy of these inhibitors is typically evaluated in large-scale clinical trials. The following table summarizes key efficacy endpoints from pivotal trials comparing these EGFR inhibitors.
| Clinical Trial | Comparison | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| LUX-Lung 7 | Afatinib vs. Gefitinib (First-line) | 11.0 months vs. 10.9 months | 70% vs. 56% |
| FLAURA | Osimertinib vs. Gefitinib/Erlotinib (First-line) | 18.9 months vs. 10.2 months | 80% vs. 76% |
| AURA3 | Osimertinib vs. Chemotherapy (Second-line, T790M+) | 10.1 months vs. 4.4 months | 71% vs. 31% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable independent validation and comparison of EGFR inhibitors.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of EGFR inhibitors on cancer cell lines.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827, H3255, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib, Afatinib, Osimertinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the EGFR inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for EGFR Phosphorylation
This technique is used to determine the effect of inhibitors on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
EGFR-mutant NSCLC cell lines
-
EGFR inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with the EGFR inhibitors at various concentrations for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of EGFR inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
EGFR-mutant NSCLC cell lines
-
Matrigel
-
EGFR inhibitors formulated for oral gavage
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the EGFR inhibitors (e.g., daily by oral gavage) and a vehicle control to the respective groups.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Caption: General experimental workflow for validating the anti-tumor activity of an EGFR inhibitor.
References
Comparative Efficacy of EGFR Inhibitors: A Focus on EGFR-IN-79 in Preclinical Bladder Cancer Models
For Immediate Release
A detailed comparison of the novel EGFR inhibitor, EGFR-IN-79, against established alternatives in preclinical cancer models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of available efficacy data, experimental protocols, and key signaling pathways.
Disclaimer: Publicly available scientific literature does not currently contain efficacy data for this compound in patient-derived xenograft (PDX) models. The following guide summarizes the available in vitro data for this compound in a bladder cancer cell line model and provides a comparative overview of the efficacy of other established EGFR inhibitors in bladder cancer and other relevant patient-derived xenograft models.
Introduction to this compound
This compound (also referred to as compound 21) is a novel, preclinical, nitro-substituted 1,5-diphenyl-3-styryl-1H-pyrazole compound identified as a dual-function inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has been shown to induce both apoptosis and autophagy in bladder cancer cells.[1][2] Its mechanism of action involves the inhibition of the EGFR/AKT/mTOR signaling pathway.[1]
This compound: In Vitro Efficacy Data
The primary study on this compound evaluated its efficacy in the EJ28 human bladder cancer cell line. The key findings are summarized in the table below.
| Metric | This compound (Compound 21) | Source |
| Cell Line | EJ28 (Human Bladder Carcinoma) | [1] |
| IC50 | 2.8 µM | [1] |
| Mechanism of Action | Induction of ROS-independent apoptosis and EGFR/AKT/mTOR-mediated autophagy | [1] |
Comparative Efficacy of Other EGFR Inhibitors in Patient-Derived Xenograft (PDX) Models
While direct comparative data for this compound in PDX models is unavailable, the following table summarizes the efficacy of other established EGFR inhibitors in bladder cancer and other relevant PDX models to provide a contextual benchmark.
| EGFR Inhibitor | Cancer Type (Model) | Efficacy Highlights | Source |
| Erlotinib | Muscle-Invasive Bladder Cancer (PDX) | Effective in non-sarcomatoid basal/squamous PDX models. | [2] |
| Gefitinib | EGFR-mutant Non-Small Cell Lung Cancer (PDX) | Significantly suppresses tumor growth in an EGFR mutant PDX model (LG1) at a dose of 100 mg/kg. | [3] |
| Afatinib | Bladder Cancer (T24 cell line xenograft) | Inhibits proliferation and invasion, and promotes apoptosis. | [4] |
| Cetuximab | Colorectal Cancer (PDX) | Showed a 10.6% response rate in a large panel of 47 colorectal cancer PDX models. | [1] |
| Osimertinib | EGFR-mutated Metastatic Urothelial Carcinoma (Case Report) | A patient with EGFR-mutated metastatic urothelial carcinoma showed a prolonged response to osimertinib. | [5] |
Experimental Protocols
In Vitro Analysis of this compound in EJ28 Bladder Cancer Cells
The following is a summary of the experimental protocol used to evaluate the in vitro efficacy of this compound as described in the primary literature.
-
Cell Culture: EJ28 human bladder cancer cells were cultured in appropriate media and conditions.
-
Cytotoxicity Assay: Cells were treated with varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50) using a standard cell viability assay (e.g., MTT or similar).
-
Apoptosis and Autophagy Assays: The induction of apoptosis was assessed by methods such as Annexin V/PI staining and flow cytometry. Autophagy was evaluated by monitoring the expression of autophagy markers like LC3-II and p62 via Western blotting.
-
Western Blot Analysis: To elucidate the mechanism of action, protein lysates from treated and untreated cells were analyzed by Western blotting for key proteins in the EGFR/AKT/mTOR signaling pathway, including phosphorylated and total forms of EGFR, Akt, and mTOR.
Establishment and Treatment of Bladder Cancer Patient-Derived Xenografts (General Protocol)
The following is a generalized protocol for the establishment and use of PDX models for drug efficacy studies, based on common practices in the field.[1][6][7]
-
Tumor Implantation: Fresh tumor tissue from a patient's bladder cancer is obtained under sterile conditions and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).[2][8]
-
Tumor Growth and Passaging: Tumors are allowed to grow in the host mice. Once they reach a specified size, the tumors are harvested and can be passaged into subsequent cohorts of mice for expansion of the model.[9]
-
Drug Treatment: Once tumors in the experimental cohort reach a predetermined volume, mice are randomized into treatment and control groups. The investigational drug (e.g., an EGFR inhibitor) is administered according to a specified dosing schedule and route.
-
Efficacy Evaluation: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Visualizations
EGFR Signaling Pathway
References
- 1. Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform - Suh - Translational Cancer Research [tcr.amegroups.org]
- 2. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged Response to Osimertinib in EGFR-Mutated Metastatic Urothelial Carcinoma, a Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Bladder Cancer Patient-Derived Xenografts for Molecularly Guided Targeted Therapy [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Next-Generation EGFR Inhibitors: A Comparative Guide
A detailed analysis of key third-generation EGFR inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance and underlying mechanisms. While this guide focuses on a selection of prominent next-generation inhibitors, it is important to note that a search for "Egfr-IN-79" did not yield any publicly available information on a compound with this designation.
This guide provides a comparative overview of three leading next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors: Afatinib, Dacomitinib, and Osimertinib. These inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. This document aims to provide a clear and objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in research and development efforts.
Mechanism of Action and Target Specificity
Next-generation EGFR inhibitors are designed to overcome the resistance mechanisms that limit the efficacy of first-generation inhibitors. Their primary mechanisms involve irreversible binding to the EGFR kinase domain and activity against specific resistance mutations, most notably T790M.
-
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2][3] By covalently binding to the kinase domains of these receptors, it effectively blocks signaling pathways that promote tumor growth.[2]
-
Dacomitinib is another irreversible inhibitor that targets the kinase domains of EGFR/HER1, HER2, and HER4.[4][5] Its irreversible binding leads to sustained inhibition of the signaling cascade.[6]
-
Osimertinib is a third-generation, irreversible EGFR inhibitor that is highly selective for both EGFR sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[7][8][9] This selectivity profile is a key differentiator, potentially leading to a more favorable therapeutic window. Osimertinib binds covalently to the Cys-797 residue in the ATP-binding site of the EGFR kinase.[7]
Comparative Performance Data
The following tables summarize key quantitative data for Afatinib, Dacomitinib, and Osimertinib, providing a direct comparison of their potency and efficacy against various EGFR mutations.
Table 1: In Vitro Inhibitory Potency (IC50, nM)
| Inhibitor | EGFR (Exon 19 Del) | EGFR (L858R) | EGFR (L858R/T790M) | Wild-Type EGFR |
| Afatinib | ~1 | ~10 | >500 | ~10 |
| Dacomitinib | ~1 | ~5 | ~100 | ~5 |
| Osimertinib | <15 | <15 | <15 | >200 |
Data compiled from publicly available literature and may vary depending on the specific cell line and assay conditions.
Table 2: Clinical Efficacy in EGFR-Mutant NSCLC (First-Line Treatment)
| Inhibitor | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Afatinib | 11.1 - 13.6 months | 56% - 70% |
| Dacomitinib | 14.7 months | 75% |
| Osimertinib | 18.9 months | 80% |
Data from key clinical trials (e.g., LUX-Lung 7, ARCHER 1050, FLAURA). Please refer to the specific trial publications for detailed information.
Signaling Pathways and Experimental Workflows
Visual representations of the EGFR signaling pathway and common experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and evaluation methods.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: IC50 Determination Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
IC50 Determination via Cell Viability Assay
-
Cell Culture: EGFR-mutant human cancer cell lines (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Drug Preparation: The EGFR inhibitor is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Treatment: The culture medium is replaced with the drug-containing medium, and the cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control wells. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for EGFR Pathway Phosphorylation
-
Cell Lysis: Cells are treated with the EGFR inhibitor at various concentrations for a specified time (e.g., 2 hours). Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation: EGFR-mutant cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The EGFR inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The vehicle control group receives the corresponding vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting).
References
- 1. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the EGF Family of Ligands and Receptors in Renal Development, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and emerging concepts for systemic treatment of metastatic colorectal cancer | Gut [gut.bmj.com]
- 4. Chronic kidney disease - Wikipedia [en.wikipedia.org]
- 5. eGFR Calculator | National Kidney Foundation [kidney.org]
- 6. oncodaily.com [oncodaily.com]
- 7. s203.q4cdn.com [s203.q4cdn.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. kidneyresearchuk.org [kidneyresearchuk.org]
Egfr-IN-79: Data on Combination Therapy with Chemotherapy Currently Unavailable
Initial searches for the experimental EGFR inhibitor "Egfr-IN-79" have not yielded any publicly available data regarding its chemical structure, preclinical findings, or clinical trial results. Consequently, a detailed comparison guide on its combination therapy with chemotherapy cannot be provided at this time.
The designation "this compound" may represent an internal compound code for a very early-stage drug candidate that has not yet been disclosed in scientific literature or public databases. It is also possible that this is a non-standardized name or a typographical error.
For researchers, scientists, and drug development professionals interested in the broader landscape of EGFR inhibitor combination therapies, a comprehensive analysis can be conducted on a well-documented alternative. A prime example is Osimertinib , a third-generation EGFR tyrosine kinase inhibitor (TKI) with extensive data from preclinical and clinical studies, often used in combination with chemotherapy for the treatment of non-small cell lung cancer (NSCLC).
A comparison guide on Osimertinib in combination with chemotherapy would include:
-
Quantitative Data Summaries: Clearly structured tables presenting efficacy and safety data from key clinical trials, comparing Osimertinib plus chemotherapy to Osimertinib monotherapy or standard-of-care chemotherapy.
-
Detailed Experimental Protocols: Methodologies for pivotal experiments such as cell viability assays, xenograft tumor models, and clinical trial designs will be outlined.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the EGFR signaling pathway, the mechanism of action of Osimertinib, and experimental workflows will be provided using Graphviz.
We are prepared to generate a comprehensive comparison guide on a specified, publicly documented EGFR inhibitor in combination with chemotherapy. Please indicate if you would like to proceed with an alternative compound such as Osimertinib or another EGFR inhibitor of interest.
Comparative Toxicity of EGFR Tyrosine Kinase Inhibitors: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of prominent EGFR tyrosine kinase inhibitors (TKIs) is presented below. It is important to note that a thorough search of publicly available scientific literature and databases did not yield specific toxicity data for a compound referred to as "Egfr-IN-79." Therefore, this guide focuses on a comparative analysis of well-documented, commercially available, and clinically relevant EGFR TKIs, spanning first, second, and third-generation inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the toxicity of key EGFR TKIs. The information is structured to facilitate an objective comparison, supported by experimental data and methodologies.
Generational Overview of EGFR TKIs
EGFR TKIs are broadly classified into three generations based on their mechanism of action and resistance profiles.
-
First-Generation TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors of the EGFR tyrosine kinase domain. Their efficacy can be limited by the development of resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.
-
Second-Generation TKIs (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain. They have a broader range of activity, inhibiting other ErbB family members, but can also be associated with increased toxicity due to their pan-ErbB inhibition.
-
Third-Generation TKIs (e.g., Osimertinib): These are designed to be mutant-selective, potently inhibiting EGFR with the T790M resistance mutation while having less activity against wild-type (WT) EGFR. This selectivity profile generally leads to a more favorable toxicity profile.
Comparative Toxicity Data
The following table summarizes the incidence of common adverse events (AEs) of grade 3 or higher severity observed in clinical trials for several key EGFR TKIs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and AE reporting methodologies.
| Adverse Event (Grade ≥3) | Gefitinib (First-Gen) | Erlotinib (First-Gen) | Afatinib (Second-Gen) | Dacomitinib (Second-Gen) | Osimertinib (Third-Gen) |
| Rash/Acneiform Dermatitis | 1% | 9% | 16% | 14% | 1% |
| Diarrhea | 2% | 9% | 14% | 8% | 2% |
| Hepatotoxicity (ALT/AST increase) | 25% | 4% | 10% | 8% | 2% |
| Stomatitis/Mucositis | <1% | 1% | 4% | 3% | 2% |
| Interstitial Lung Disease (ILD)/Pneumonitis | 1-4% | 0.8% | 1% | 0.5% | 4% |
| Nail Changes (Paronychia) | <1% | 1% | 11% | 1% | 1% |
Data compiled from various clinical trial sources. Percentages are approximate and can vary between studies.
Experimental Protocols
A fundamental aspect of characterizing the toxicity of TKIs is the use of standardized in vitro and in vivo assays. Below is a representative protocol for an in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an EGFR TKI in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 for WT-EGFR, H1975 for T790M-mutant EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR TKI of interest (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
TKI Treatment: Prepare serial dilutions of the EGFR TKI in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the TKI dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the TKI concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for In Vitro TKI Toxicity Testing
Caption: General workflow for determining the in vitro cytotoxicity of a TKI.
Generational Comparison of EGFR TKI Toxicity
Caption: Key differences in the toxicity profiles of EGFR TKI generations.
The Enigma of Egfr-IN-79: A Search for Reproducible Findings
A comprehensive review of publicly available scientific literature reveals no specific data or publications associated with a compound designated "Egfr-IN-79." Consequently, an analysis of the reproducibility of its findings across different laboratories cannot be performed at this time. This guide outlines the standard approach that would be taken for such an analysis and provides a general overview of the EGFR signaling pathway, which is the putative target of this compound.
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is a cornerstone of scientific validity. Before a novel compound can be considered a viable therapeutic candidate, its initial findings must be independently verified. This process ensures the robustness and reliability of the scientific claims.
A typical comparison guide assessing the reproducibility of a compound's findings would involve a meticulous examination of several key areas:
-
Quantitative Data Comparison: Key performance metrics such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), tumor growth inhibition percentages, and pharmacokinetic profiles from various studies would be compiled and compared. This allows for a direct assessment of the consistency of the reported biological activity.
-
Experimental Protocol Analysis: A detailed review of the methodologies employed in different studies is crucial. This includes scrutinizing the specific cell lines used, the concentrations of reagents, the incubation times, and the analytical instrumentation. Discrepancies in protocols can often explain variations in experimental outcomes.
-
Signaling Pathway Analysis: Understanding the mechanism of action is fundamental. Visualizing the targeted signaling pathway helps to contextualize the compound's effects and allows for a comparison of its impact on downstream effectors as reported by different research groups.
The EGFR Signaling Pathway: A Common Target in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common driver of various cancers, making it a prime target for therapeutic intervention.
Below is a generalized representation of the EGFR signaling cascade, which would typically be used to map the effects of a specific inhibitor like the elusive this compound.
Caption: A simplified diagram of the EGFR signaling pathway.
Experimental Workflow for Inhibitor Validation
To assess the reproducibility of an EGFR inhibitor's effects, a standardized experimental workflow is typically followed. This ensures that data generated across different laboratories can be compared in a meaningful way.
Caption: A standard workflow for validating an EGFR inhibitor.
Conclusion
The absence of any discernible scientific record for "this compound" makes it impossible to conduct a comparative analysis of its findings. The principles and methodologies outlined above represent the standard approach that would be applied should such data become available. Researchers and professionals in the field are encouraged to rely on peer-reviewed literature and public databases when evaluating the claims of novel therapeutic agents. If "this compound" is an internal designation for a compound described under a different public name, access to that information would be necessary to proceed with a reproducibility assessment.
Safety Operating Guide
Proper Disposal of Egfr-IN-79: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent small molecule inhibitors like Egfr-IN-79 is paramount to maintaining a safe laboratory environment and complying with regulatory standards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a member of the epidermal growth factor receptor (EGFR) inhibitor family.
This compound and similar kinase inhibitors are often categorized as cytotoxic or hazardous waste due to their biological activity.[1] Therefore, their disposal requires stringent procedures to prevent environmental contamination and accidental exposure.
Summary of Key Disposal and Safety Parameters
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes general parameters applicable to small molecule kinase inhibitors. Researchers must consult their institution's specific safety guidelines and the supplier's SDS for the exact compound in use.
| Parameter | Guideline | Source |
| Waste Categorization | Hazardous, potentially cytotoxic waste. | [1] |
| Primary Disposal Method | High-temperature incineration. | [1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | [2] |
| Waste Container Labeling | Clearly labeled as "Hazardous Waste" or "Cytotoxic Waste" with the chemical name. | [3] |
| Solid Waste Disposal | Collect in a designated, sealed container. | [2] |
| Liquid Waste Disposal (Solutions) | Collect in a compatible, sealed container. Do not dispose down the drain. | [4][5] |
| Contaminated Sharps | Dispose of in a designated sharps container for cytotoxic waste. | [1][6] |
| Empty Containers | Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste.[7] |
Step-by-Step Disposal Procedures
Adherence to a strict, step-by-step protocol is crucial for the safe disposal of this compound and related compounds.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., pipette tips, tubes), in a dedicated, clearly labeled, and sealable hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container. Never dispose of this waste down the sink.[4][5] The container should be kept closed when not in use.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically for cytotoxic or hazardous chemical waste.[1][6]
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" or "Cytotoxic Waste" and the full chemical name "this compound".[3]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and clearly marked.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.[4]
Disposal of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal. A common procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[7]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[7]
-
After decontamination, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular lab glass/plastic.
Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary and recommended method for the final disposal of cytotoxic and hazardous chemical waste is high-temperature incineration.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound during a typical laboratory workflow.
Caption: this compound waste disposal workflow from experiment to final disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
